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  • Product: Methyl 5-[(tert-Butylimino)acetyl]salicylate
  • CAS: 53942-75-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Methyl 5-[(tert-Butylimino)acetyl]salicylate

Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the design and isolation of robust intermediates dictate the efficiency, yield, and scalability of the entire synthetic route. M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the design and isolation of robust intermediates dictate the efficiency, yield, and scalability of the entire synthetic route. Methyl 5-[(tert-Butylimino)acetyl]salicylate is a pivotal α -iminoketone intermediate utilized primarily in the total synthesis of Albuterol (Salbutamol), a selective β2​ -adrenergic receptor agonist widely prescribed as a bronchodilator[1],[2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its critical mechanistic role in forming the pharmacophore of Albuterol, and field-proven, self-validating experimental protocols for its synthesis and downstream processing.

Physicochemical Profiling & Structural Analysis

Methyl 5-[(tert-Butylimino)acetyl]salicylate features a highly functionalized scaffold comprising a salicylate core (methyl ester and phenolic hydroxyl) and an α -iminoketone side chain. The presence of the tert-butylimino group is not merely a synthetic placeholder; it directly installs the bulky tert-butylamine moiety required for β2​ -receptor selectivity[2].

For advanced pharmacokinetic (PK) and mass spectrometry (MS) tracking, a stable isotope-labeled variant (d9) is frequently synthesized, wherein the tert-butyl group is fully deuterated[3],[4].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of both the unlabeled and stable-isotope labeled variants of the compound:

PropertyUnlabeled CompoundDeuterated Variant (d9)
IUPAC Name Methyl 5-[2-(tert-butylimino)acetyl]-2-hydroxybenzoateMethyl 5-[2-(tert-butyl-d9-imino)acetyl]-2-hydroxybenzoate
CAS Registry Number 53942-75-91185239-25-1[4]
Molecular Formula C₁₄H₁₇NO₄C₁₄H₈D₉NO₄[3],[4]
Molecular Weight 263.29 g/mol 272.34 g/mol [3],[4]
Core Functional Groups Phenol, Methyl Ester, Ketone, IminePhenol, Methyl Ester, Ketone, Imine
Solubility Chloroform, Dichloromethane, Methanol[5]Chloroform, Dichloromethane, Methanol[5]
Appearance Yellow Solid[5]Yellow Solid[5]

Mechanistic Role in Albuterol Synthesis

The synthesis of Albuterol requires the precise installation of a secondary amine and a secondary alcohol on an aromatic ring. Historically, alkylation of primary amines led to uncontrollable dialkylation. The utilization of Methyl 5-[(tert-Butylimino)acetyl]salicylate bypasses this via an orthogonal approach: Kornblum oxidation followed by imine condensation [1],[6].

  • Oxidation: The starting material, methyl 5-acetylsalicylate, is oxidized to an arylglyoxal (a keto-aldehyde)[7].

  • Condensation: The highly electrophilic aldehyde selectively condenses with tert-butylamine. The steric bulk of the tert-butyl group drives the formation of the imine while preventing unwanted side reactions[7].

  • Reduction: The resulting α -iminoketone is reduced to a β -amino alcohol, establishing the core pharmacophore of Albuterol[2],[7].

G A Methyl 5-acetylsalicylate B Methyl 5-(2-oxoacetyl)salicylate (Arylglyoxal) A->B HBr / DMSO (Kornblum Oxidation) C Methyl 5-[(tert-Butylimino)acetyl]salicylate (Iminoketone) B->C tert-Butylamine (Condensation) D Methyl 5-[2-(tert-butylamino)- 1-hydroxyethyl]salicylate C->D NaBH4 or H2/Pd (Reduction) E Albuterol (Salbutamol) D->E LiAlH4 (Ester Reduction)

Figure 1: Synthetic workflow of Albuterol highlighting the α -iminoketone intermediate.

Experimental Methodology & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that are not only reproducible but inherently self-validating. The following methodologies detail the synthesis of the intermediate and its downstream conversion, emphasizing the causality behind each chemical choice.

Protocol 1: Kornblum Oxidation to Arylglyoxal

Causality: Using Dimethyl Sulfoxide (DMSO) activated by Hydrogen Bromide (HBr) provides a highly scalable, metal-free oxidation of the methyl ketone to a glyoxal[1],[6]. This avoids the toxicity and purification nightmares associated with Selenium Dioxide (SeO₂).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of methyl 5-acetylsalicylate in a minimal volume of methylene chloride and isopropanol[1].

  • Solvent Exchange: Distill the mixture to remove methylene chloride, raising the internal temperature to ~77°C[1].

  • Oxidation Initiation: Add 8.5 equivalents of DMSO. The DMSO acts as the primary oxidant[1].

  • Catalysis: Slowly bubble HBr gas (0.65 equivalents) dissolved in isopropanol into the reactor at 80°C[1]. The HBr activates the DMSO to form a bromodimethylsulfonium intermediate, which selectively attacks the enol form of the ketone.

  • Self-Validation (In-Process Control): Monitor via ¹H NMR. The reaction is complete when the acetyl methyl singlet (~2.5 ppm) disappears and a sharp aldehyde proton singlet emerges at ~9.5 ppm.

Protocol 2: Imine Condensation

Causality: The aldehyde carbon of the arylglyoxal is significantly more electrophilic than the ketone carbon. tert-Butylamine attacks the aldehyde exclusively. The massive steric hindrance of the tert-butyl group prevents polymerization and stabilizes the resulting α -iminoketone[7].

Mechanism N1 Arylglyoxal (Electrophile) N3 Hemiaminal Intermediate N1->N3 Nucleophilic Attack N2 tert-Butylamine (Nucleophile) N2->N3 Addition N4 Iminoketone (Target) N3->N4 -H2O (Dehydration)

Figure 2: Mechanistic pathway of the highly regioselective imine condensation.

Step-by-Step Procedure:

  • Cooling: Cool the crude arylglyoxal mixture to 0–5°C to prevent exothermic degradation.

  • Amine Addition: Dropwise add 1.05 equivalents of tert-butylamine[7]. Maintain the temperature below 15°C.

  • Dehydration: Allow the mixture to warm to room temperature. The hemiaminal intermediate spontaneously dehydrates to form Methyl 5-[(tert-Butylimino)acetyl]salicylate.

  • Self-Validation (In-Process Control): The reaction mixture will shift to a distinct yellow color due to the highly conjugated π -system of the iminoketone[5]. FT-IR spectroscopy will confirm success by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a sharp C=N stretch (~1640 cm⁻¹).

Protocol 3: Chemoselective Reduction

Causality: To form the Albuterol precursor, both the ketone and the imine must be reduced without cleaving the methyl ester[7]. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) achieves this chemoselectivity.

Step-by-Step Procedure:

  • Solvation: Dissolve the isolated iminoketone in anhydrous methanol.

  • Reduction: Slowly add 2.5 equivalents of NaBH₄ at 0°C. The hydride attacks both the C=N and C=O bonds.

  • Quenching: Quench the reaction carefully with 1M HCl to destroy excess hydride, then adjust to pH 8 to free-base the newly formed secondary amine.

  • Self-Validation (In-Process Control): The deep yellow color of the starting material will rapidly bleach to a colorless solution as the conjugated π -system is broken. Mass spectrometry will confirm a mass shift of +4 Da, verifying the complete reduction of both double bonds.

Analytical Characterization & Quality Control

To ensure the integrity of Methyl 5-[(tert-Butylimino)acetyl]salicylate before downstream processing, the following analytical suite is mandatory:

  • HPLC-UV: The extended conjugation of the iminoketone provides a strong chromophore. Purity should be assessed at λmax​ 254 nm.

  • Mass Spectrometry (ESI-MS): For the unlabeled compound, expect a pseudo-molecular ion [M+H]+ at m/z 264.3. For the d9-labeled standard, the [M+H]+ will cleanly shift to m/z 273.3[3],[4].

  • NMR Spectroscopy: The defining feature in the ¹H NMR spectrum is the massive 9-proton singlet at ~1.3 ppm corresponding to the tert-butyl group, alongside the characteristic aromatic splitting pattern of the salicylate core.

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Exploratory

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 53942-75-9): Physicochemical Profiling, Synthetic Utility, and Analytical Protocols

Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the precise characterization of synthetic intermediates and impurities is paramount. Methyl 5-[(tert-butylimino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the precise characterization of synthetic intermediates and impurities is paramount. Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) is a critical structural node in the synthesis of Salbutamol (Albuterol), a blockbuster β2-adrenergic receptor agonist used globally as a bronchodilator[1].

Operating as both a transient synthetic intermediate and a closely monitored pharmacopeial impurity (often designated as "Salbutamol Hydroxy impurity"), this compound features a unique α-keto imine (Schiff base) architecture. This whitepaper provides an in-depth technical analysis of its physical properties, synthetic mechanisms, and the self-validating analytical protocols required for its isolation and quality control.

Chemical Identity & Structural Elucidation

The molecular architecture of CAS 53942-75-9 consists of a methyl salicylate core appended with a 5-position α-keto imine side chain. The formation of the azomethine linkage (-C=N-) via the condensation of an arylglyoxal with tert-butylamine is a masterclass in chemoselectivity.

Mechanistic Causality: The extreme steric bulk of the tert-butyl group is not merely a structural feature of the final drug; during synthesis, it acts as a kinetic shield. It protects the newly formed electrophilic azomethine carbon from unwanted nucleophilic attack or dimerization, stabilizing the intermediate long enough for downstream reduction protocols. Furthermore, the intramolecular hydrogen bonding between the phenolic -OH and the ester carbonyl at the 1,2-positions locks the aromatic ring conformation, influencing the electronic properties of the para-substituted ketone.

Physicochemical Properties

Understanding the physical parameters of CAS 53942-75-9 is essential for designing robust extraction and purification workflows. As a conjugated Schiff base, the molecule exhibits specific solubility and stability profiles that dictate handling procedures[2],.

PropertyValue / Description
Chemical Name Methyl 5-[(tert-butylimino)acetyl]salicylate
CAS Registry Number 53942-75-9
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Structural Class α-Keto Imine (Schiff Base) / Salicylate Ester
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in H₂O
Storage Conditions Hygroscopic/Moisture sensitive. Store at 2–8 °C under inert atmosphere (Argon/N₂) to prevent spontaneous hydrolysis.

Synthetic Utility & Mechanistic Pathways

In the industrial synthesis of Salbutamol, CAS 53942-75-9 serves as the bridge between the oxidized precursor and the final amine-alcohol pharmacophore. The pathway relies on the sequential reduction of the imine, the ketone, and finally the ester[1].

G A Methyl 5-(2-oxoacetyl)salicylate (Arylglyoxal Precursor) C Condensation Reaction (-H2O, Molecular Sieves) A->C B tert-Butylamine (Nucleophile) B->C D Methyl 5-[(tert-Butylimino) acetyl]salicylate CAS: 53942-75-9 C->D Imine Formation E Reduction (NaBH4/LiAlH4) & Deprotection D->E Synthetic Utility F Salbutamol (Albuterol) Active API E->F

Figure 1: Synthesis of CAS 53942-75-9 via Schiff base condensation and its role in Salbutamol API.

Experimental Protocol: Synthesis and Isolation

To generate CAS 53942-75-9 as an analytical standard, the following self-validating protocol utilizes equilibrium-driven dehydration.

Objective: Chemoselective condensation of methyl 5-(2-oxoacetyl)salicylate with tert-butylamine.

Causality & Design: Schiff base formation is a reversible equilibrium. Water must be actively sequestered to drive the reaction forward. We utilize 4Å molecular sieves in anhydrous dichloromethane (DCM) rather than azeotropic reflux (e.g., Dean-Stark with toluene), as thermal stress can degrade the highly reactive arylglyoxal precursor.

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with methyl 5-(2-oxoacetyl)salicylate (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.

  • Dehydration Matrix: Add freshly activated 4Å molecular sieves (approx. 1.5 g per mmol of substrate). Causality: The sieves physically trap the H₂O byproduct, preventing the reverse hydrolysis reaction without altering the pH.

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add tert-butylamine (1.2 eq) dropwise over 15 minutes. Causality: Amine addition is exothermic; strict temperature control at 0 °C ensures kinetic control and prevents polymerization of the glyoxal.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The system is self-validating: the reaction is deemed complete when the UV-active starting material (Rf ~0.4) is fully consumed and replaced by a distinct, intensely yellow spot (Rf ~0.6) corresponding to the conjugated α-keto imine.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the molecular sieves. Wash the filter cake with cold DCM. Concentrate the filtrate under reduced pressure, maintaining the water bath strictly below 30 °C to avoid thermal decomposition.

  • Isolation: Recrystallize the crude residue from a cold mixture of hexanes and diethyl ether to yield CAS 53942-75-9 as a pale yellow crystalline solid.

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized CAS 53942-75-9, a multi-modal analytical approach is required.

  • Infrared Spectroscopy (FTIR-ATR): The success of the reaction is immediately validated by the disappearance of the highly electrophilic glyoxal aldehyde C=O stretch (~1710 cm⁻¹) and the emergence of a sharp azomethine (-C=N-) stretch at ~1640 cm⁻¹. The ester carbonyl remains unperturbed at ~1680 cm⁻¹ (shifted due to conjugation and H-bonding).

  • Mass Spectrometry (ESI-MS): The spectrum must exhibit a dominant pseudomolecular ion [M+H]⁺ at m/z 264.1, confirming the exact mass and the successful incorporation of the tert-butylamine moiety with the concomitant loss of water.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • δ 1.35 (s, 9H): Validates the intact tert-butyl group.

    • δ 3.95 (s, 3H): Confirms the presence of the methyl ester.

    • δ 7.80 – 8.50 (m, 4H): Represents the aromatic protons and the characteristic, highly deshielded imine proton (-CH=N-).

    • δ 10.8 (s, 1H): The phenolic -OH, appearing far downfield due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

References

  • Title: 85-5703-18 Methyl 5-[(tert-Butylimino)acetyl]salicylate 250mg CAS ... Source: as-1.co.jp URL: 1

  • Title: Salbutamol Hydroxy impurity | CAS No- 53942-75-9 Source: simsonpharma.com URL: Link

  • Title: Methyl 5-[(tert-ButyliMino)acetyl]salicylate CAS#: 53942-75-9 Source: chemicalbook.com URL: 2

Sources

Foundational

Solubility Profile and Dissolution Thermodynamics of Methyl 5-[(tert-Butylimino)acetyl]salicylate: A Technical Guide

Executive Summary Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) is a critical synthetic intermediate in the manufacturing of β2​ -adrenergic receptor agonists, most notably salbutamol (albuterol). In pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) is a critical synthetic intermediate in the manufacturing of β2​ -adrenergic receptor agonists, most notably salbutamol (albuterol). In pharmaceutical process chemistry, the isolation and purification of this intermediate dictate the impurity profile of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth analysis of its solubility profile, driven by thermodynamic principles and Hansen Solubility Parameters (HSP), to equip researchers with the predictive tools necessary for optimizing dissolution, reaction scaling, and anti-solvent crystallization workflows.

Physicochemical Profiling & Structural Thermodynamics

To predict and manipulate the solubility of Methyl 5-[(tert-Butylimino)acetyl]salicylate, we must first deconstruct its molecular architecture. The compound presents a complex interplay of functional groups:

  • Salicylate Core: Contains a methyl ester (hydrogen-bond acceptor) and a phenolic hydroxyl group (hydrogen-bond donor).

  • Ketone/Imine Backbone: The acetyl linker and the tert-butylimino group introduce significant steric bulk and localized polarity.

  • Lipophilic Domains: The aromatic ring and the tert-butyl moiety provide substantial hydrophobic character, driving non-polar dispersion interactions.

Because of this structural dichotomy, the intermediate exhibits a highly specific solvation preference. It resists dissolution in purely aliphatic hydrocarbons due to its polar functional groups, yet it is also insoluble in water due to the dominant lipophilicity of the tert-butyl and aromatic systems.

To quantify this, we rely on the , which divides the total cohesive energy of a liquid into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ). The dissolution is thermodynamically favored when the interaction radius ( Ra​ ) between the solvent and the solute is minimized.

HSP_Logic Target API Core δD ≈ 17.5 δP ≈ 8.0 δH ≈ 9.0 DCM DCM δD=18.2 δP=6.3 δH=6.1 DCM->Target Low Ra (High Affinity) MeOH Methanol δD=15.1 δP=12.3 δH=22.3 MeOH->Target Moderate Ra (H-Bonding) Heptane n-Heptane δD=15.3 δP=0.0 δH=0.0 Heptane->Target High Ra (Anti-Solvent)

Fig 1. Hansen Solubility Parameter (HSP) interaction logic for solvent selection.

Solubility Profile in Key Organic Solvents

Empirical data from confirms that Methyl 5-[(tert-Butylimino)acetyl]salicylate is highly soluble in halogenated solvents and lower alcohols. The causality behind these solvent-solute interactions is detailed below.

Halogenated Solvents (Dichloromethane, Chloroform)
  • Observation: The compound exhibits its highest solubility in Dichloromethane (DCM) and Chloroform.

  • Causality: The polarizability of the chlorine atoms in DCM closely matches the π -electron cloud of the salicylate aromatic ring (optimizing δD​ ). Furthermore, the moderate dipole moment of these solvents effectively solvates the imine and ester carbonyls without competing for hydrogen bonds. This results in a highly favorable entropy of mixing and a very low Ra​ value.

Alcohols (Methanol, Ethanol)
  • Observation: Methanol provides excellent solubility, often used for recrystallization or as a reaction medium.

  • Causality: Despite having a high δH​ parameter, methanol acts as a potent hydrogen-bond donor to the imine nitrogen and the ester carbonyl oxygen. While the tert-butyl group provides steric hindrance, methanol’s exceptionally small molar volume allows it to penetrate the solvation shell, driving dissolution through specific, directional H-bond interactions rather than bulk dielectric screening.

Aliphatic Hydrocarbons (n-Heptane, Hexane)
  • Observation: The compound is practically insoluble in straight-chain alkanes.

  • Causality: Aliphatic solvents possess near-zero δP​ and δH​ values. They cannot disrupt the intermolecular hydrogen bonding between the phenolic hydroxyl and ester groups of adjacent API molecules in the crystal lattice. Consequently, these solvents act as ideal anti-solvents for precipitation.

Quantitative Solvent Parameter Summary

The following table summarizes the thermodynamic parameters of the primary solvents used in processing this intermediate, sourced from established .

SolventClassification δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Empirical Solubility
Dichloromethane Halogenated18.26.36.1High (>50 mg/mL)
Chloroform Halogenated17.83.15.7High (>50 mg/mL)
Methanol Alcohol15.112.322.3Moderate to High
n-Heptane Aliphatic15.30.00.0Poor (Anti-Solvent)

Experimental Protocol: Equilibrium Solubility Determination

To accurately map the Metastable Zone Width (MSZW) for crystallization, dynamic dissolution methods are often skewed by dissolution kinetics. As a Senior Application Scientist, I mandate the Shake-Flask Method coupled with HPLC-UV to ensure true thermodynamic equilibrium.

Furthermore, ambient temperature fluctuations (especially in equatorial laboratory settings like Singapore) can drastically alter solubility profiles. Strict thermostatic control is non-negotiable.

Step-by-Step Self-Validating Workflow
  • Preparation & Saturation:

    • Add an excess amount of Methyl 5-[(tert-Butylimino)acetyl]salicylate (approx. 200 mg) to 5.0 mL of the target solvent in a hermetically sealed, amber-glass thermostatic vial.

  • Thermodynamic Equilibration:

    • Agitate the suspension at 25.0 ± 0.1 °C for exactly 48 hours.

    • Causality: A 48-hour window is required to overcome metastable supersaturation states and allow any potential solvent-mediated polymorphic transitions to resolve into the most thermodynamically stable crystal habit.

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25.0 °C.

    • Causality: Syringe filtration is explicitly avoided. Highly lipophilic intermediates often adsorb onto PTFE or Nylon filter membranes, artificially lowering the measured concentration. Centrifugation cleanly separates the solid phase without matrix interference.

  • Quantification:

    • Extract exactly 1.0 mL of the clear supernatant, dilute volumetrically with the mobile phase, and analyze via HPLC-UV at the compound's λmax​ (typically ~240 nm for salicylates).

  • Self-Validation Check (Mass Balance):

    • Recover the undissolved solid pellet from the centrifuge tube, dry it under vacuum, and weigh it.

    • Validation Rule: The mass of the recovered solid plus the calculated dissolved mass (derived from the HPLC concentration) must equal the initial mass input within a ±2.0% tolerance. Any deviation beyond 2.0% flags the experiment for solvent evaporation, API degradation, or unexpected solvate formation, rendering the data point invalid.

Workflow Application: Anti-Solvent Crystallization

Understanding this solubility profile directly informs the downstream purification strategy. By leveraging the high solubility in DCM and the near-zero solubility in n-Heptane, process chemists can design a highly efficient anti-solvent crystallization workflow.

CrystallizationWorkflow API Methyl 5-[(tert-Butylimino)acetyl]salicylate (Crude API Intermediate) Dissolution Primary Dissolution (DCM / Chloroform) API->Dissolution Heat & Agitate Filtration Polish Filtration (Remove Particulates) Dissolution->Filtration Clarify AntiSolvent Anti-Solvent Titration (n-Heptane) Filtration->AntiSolvent Transfer Nucleation Controlled Nucleation & Cooling Profile AntiSolvent->Nucleation Supersaturation Isolation High-Purity Isolation (Filtration & Drying) Nucleation->Isolation Harvest

Fig 2. Solubility-driven anti-solvent crystallization workflow for API purification.

By dissolving the crude intermediate in a minimal volume of DCM and slowly titrating in n-Heptane, the dielectric constant of the medium drops steadily. This precisely controls the supersaturation generation rate, favoring the growth of large, high-purity crystals while leaving structurally related impurities dissolved in the mother liquor.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press. URL:[Link][1]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids". Diversified Enterprises. URL: [Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Imine Formation in the Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate

Introduction Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] This functional group is analogous to the carbonyl group (C=O) found in aldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] This functional group is analogous to the carbonyl group (C=O) found in aldehydes and ketones.[3] The synthesis of imines is a cornerstone of modern organic chemistry, with applications ranging from the preparation of pharmaceutical intermediates to the development of novel catalysts and materials.[2][4] This guide provides a comprehensive technical overview of the mechanism of imine formation, with a specific focus on the synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate, a compound of interest in medicinal chemistry. We will delve into the underlying principles that govern this reaction, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Reaction: An Overview

The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate involves the condensation reaction between Methyl 5-acetylsalicylate and tert-butylamine. This reaction is a classic example of imine formation from a ketone and a primary amine.[1] The overall transformation involves the replacement of the carbonyl oxygen atom of the ketone with the nitrogen atom of the primary amine, with the concurrent elimination of a water molecule.[5]

Mechanistic Deep Dive: A Step-by-Step Analysis

The formation of an imine from a ketone and a primary amine is a reversible, acid-catalyzed process.[6][7] The reaction proceeds through a series of well-defined steps, each with its own kinetic and thermodynamic considerations. While the reaction can proceed without a catalyst, acid catalysis significantly accelerates the process, particularly the dehydration step.[1] The optimal pH for imine formation is typically mildly acidic, around 4-5.[3][8] At lower pH values, the amine nucleophile is protonated and non-nucleophilic, while at higher pH, the hydroxyl group of the intermediate is not efficiently protonated into a good leaving group.[6][7]

The mechanism can be dissected into two main stages:

  • Nucleophilic Addition to form a Carbinolamine Intermediate

  • Dehydration of the Carbinolamine to form the Imine

Step 1: Nucleophilic Attack and Carbinolamine Formation

The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the electrophilic carbonyl carbon of the ketone (Methyl 5-acetylsalicylate).[8][9] The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom of the carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6][10] This initial addition is a rapid and reversible step.[1]

Following the initial attack, a proton transfer occurs. The negatively charged oxygen atom abstracts a proton from the positively charged nitrogen atom, or from the acidic medium, to yield a neutral carbinolamine.[3][5]

Step 2: Acid-Catalyzed Dehydration

The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable imine.[4] This elimination of water is the rate-determining step of the overall reaction and is significantly accelerated by the presence of an acid catalyst.[1]

The dehydration process involves the following sub-steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is a poor leaving group. In the presence of an acid catalyst, the oxygen atom of the hydroxyl group is protonated to form a much better leaving group, water (-OH2+).[5][6]

  • Elimination of Water: The lone pair of electrons on the nitrogen atom then assists in the elimination of the water molecule, leading to the formation of a resonance-stabilized intermediate called an iminium ion.[8][10]

  • Deprotonation: Finally, a base (which can be the solvent, the amine reactant, or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the iminium ion to yield the neutral imine product, Methyl 5-[(tert-Butylimino)acetyl]salicylate, and regenerate the acid catalyst.[5][6]

The entire mechanistic pathway is a series of equilibria. To drive the reaction towards the formation of the imine product, it is often necessary to remove the water that is formed, for instance, by using a Dean-Stark apparatus or molecular sieves.[1][4]

Experimental Protocol: Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate.

Materials:

  • Methyl 5-acetylsalicylate

  • tert-Butylamine

  • Toluene (or another suitable azeotroping solvent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add Methyl 5-acetylsalicylate (1.0 equivalent).

  • Add toluene to dissolve the starting material.

  • Add tert-butylamine (1.1 to 1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC, GC-MS).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude Methyl 5-[(tert-Butylimino)acetyl]salicylate can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterValue/ConditionRationale
Reactants Methyl 5-acetylsalicylate, tert-ButylamineKetone and primary amine required for imine formation.
Solvent TolueneAllows for azeotropic removal of water to drive the equilibrium.
Catalyst p-Toluenesulfonic acidProvides the necessary acidic environment to accelerate the dehydration step.[1]
Temperature RefluxProvides the activation energy for the reaction and facilitates azeotropic water removal.
Workup Aqueous wash, Drying, ConcentrationRemoves impurities and isolates the final product.

Visualizing the Mechanism and Workflow

Chemical Structures

Figure 1: Reactants and Product cluster_0 Methyl 5-acetylsalicylate cluster_1 tert-Butylamine cluster_2 Methyl 5-[(tert-Butylimino)acetyl]salicylate M5AS M5AS Product Product M5AS->Product + TBA TBA Figure 2: Overall Reaction Scheme Methyl 5-acetylsalicylate Methyl 5-acetylsalicylate Methyl 5-[(tert-Butylimino)acetyl]salicylate Methyl 5-[(tert-Butylimino)acetyl]salicylate Methyl 5-acetylsalicylate->Methyl 5-[(tert-Butylimino)acetyl]salicylate  + tert-Butylamine (Acid Catalyst, Heat, -H2O)

Caption: The overall transformation from ketone to imine.

Detailed Mechanistic Pathway

Figure 3: Detailed Imine Formation Mechanism A Ketone + Primary Amine B Nucleophilic Attack A->B C Carbinolamine Intermediate B->C D Proton Transfer C->D E Protonated Carbinolamine D->E  + H+ F Elimination of Water E->F G Iminium Ion F->G  - H2O H Deprotonation G->H I Imine Product H->I  - H+

Caption: Step-by-step mechanistic pathway of imine formation.

Experimental Workflow

Figure 4: Experimental Workflow A Combine Reactants & Catalyst in Toluene B Reflux with Dean-Stark Trap A->B C Cool to Room Temperature B->C D Aqueous Workup (NaHCO3, Brine) C->D E Dry Organic Layer (Na2SO4) D->E F Filter and Concentrate E->F G Purify (if necessary) F->G H Characterize Product G->H

Caption: A typical laboratory workflow for the synthesis.

Conclusion

The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate via imine formation is a robust and well-understood chemical transformation. A thorough grasp of the underlying mechanism, including the roles of nucleophilic addition, acid catalysis, and dehydration, is crucial for optimizing reaction conditions and achieving high yields of the desired product. The provided experimental protocol and visualizations serve as a practical guide for researchers in the field of organic and medicinal chemistry. By applying these principles, scientists can confidently and efficiently synthesize this and other valuable imine-containing compounds.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Study.com. (n.d.). Imine Formation, Structure & Synthesis. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Synthesis Workshop. (n.d.). Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). [Link]

  • Wikipedia. (n.d.). Schiff base. [Link]

  • ResearchGate. (2026, February 5). Spectrophotometric Determination of Acetylsalicylic and Salicylic Acids*. [Link]

  • Google Patents. (n.d.). CN104557604A - Synthetic method for 5-acetylsalicylamide.
  • Chemistry LibreTexts. (2021, December 27). 9.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. [Link]

  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl Salicylate from Aspirin. [Link]

  • PubMed. (2010, December 15). Spectroscopic studies of the interaction of aspirin and its important metabolite, salicylate ion, with DNA, A·T and G·C rich sequences. [Link]

  • ResearchGate. (n.d.). Mechanism pathway for the imine formation: (a) carbinol amine formation.... [Link]

  • Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. [Link]

  • ResearchGate. (2026, January 18). Carboxylic Acid Catalysis on the Imine Formation Versus Aza‐Michael Reaction in Apolar Aprotic Solvent. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link]

  • Canadian Journal of Analytical Sciences and Spectroscopy. (n.d.). FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. [Link]

  • University of the Fraser Valley. (n.d.). Preparation of Methyl Salicylate. [Link]

  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]

  • PMC. (n.d.). Brønsted Acid Catalysis—Structural Preferences and Mobility in Imine/Phosphoric Acid Complexes. [Link]

  • Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

  • Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. [Link]

  • OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry. [Link]

  • PubMed. (2020, April 24). Synthesis of Salicaceae Acetyl Salicins Using Selective Deacetylation and Acetyl Group Migration. [Link]

Sources

Foundational

NMR chemical shifts for Methyl 5-[(tert-Butylimino)acetyl]salicylate characterization

As a Senior Application Scientist, the structural elucidation of complex pharmaceutical intermediates requires more than just cataloging spectral data; it demands a deep understanding of the electronic and mechanistic fo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of complex pharmaceutical intermediates requires more than just cataloging spectral data; it demands a deep understanding of the electronic and mechanistic forces that govern molecular behavior.

This whitepaper provides an in-depth technical analysis of Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 53942-75-9), a critical, stable intermediate in the synthesis of the β2-adrenergic receptor agonist Salbutamol (Albuterol). We will explore the causality behind its chemoselective synthesis, establish a self-validating NMR characterization protocol, and decode its spectral signatures.

The Salbutamol Paradigm: Mechanistic Causality of Chemoselective Imine Formation

The synthesis of Salbutamol relies on the precise construction of its ethanolamine side chain. The pathway begins with the Friedel-Crafts acylation of methyl salicylate, yielding methyl 5-acetylsalicylate. The subsequent steps—oxidation and amination—are masterclasses in chemoselectivity[1].

When methyl 5-acetylsalicylate is treated with Selenium Dioxide (SeO2), the reagent selectively oxidizes the alpha-methyl group to an aldehyde, forming an arylglyoxal intermediate (Methyl 5-(2-oxoacetyl)salicylate)[2]. The next step is the condensation with tert-butylamine to form Methyl 5-[(tert-Butylimino)acetyl]salicylate[3].

The Causality of Regioselectivity: Why does the amine exclusively attack the aldehyde to form an aldimine, rather than the ketone to form a ketimine? The answer lies in the electronic topology of the salicylate core. The phenolic -OH group at position 2 exerts a strong positive resonance (+M) effect, donating electron density into the aromatic ring. Because position 5 is para to the -OH group, this electron density is pushed directly into the ketone carbonyl carbon. This resonance-driven desensitization makes the ketone highly electron-rich and poorly electrophilic. The aldehyde carbonyl, situated one bond further away, lacks this direct resonance stabilization and remains highly electrophilic, dictating the regiochemical fidelity of the imine bond.

SyntheticPathway A Methyl Salicylate B Methyl 5-acetylsalicylate A->B Friedel-Crafts C Methyl 5-(2-oxoacetyl)salicylate (Glyoxal Intermediate) B->C SeO2 Oxidation D Methyl 5-[(tert-Butylimino)acetyl]salicylate (Target Imine) C->D t-BuNH2 E Salbutamol (Albuterol) D->E Reduction

Fig 1: Chemoselective synthetic pathway of Salbutamol highlighting the target imine intermediate.

Self-Validating NMR Architecture: Protocol & Workflow

To establish a trustworthy structural profile, the NMR protocol must act as a self-validating system. We utilize 1D and 2D NMR techniques to orthogonally verify the molecular connectivity[4]. The choice of solvent is a critical experimental variable: Chloroform-d (CDCl3) is selected over DMSO-d6 to prevent rapid deuterium exchange of the phenolic proton, allowing us to observe its vital intramolecular hydrogen bond.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 15.0 mg of Methyl 5-[(tert-Butylimino)acetyl]salicylate.

  • Solvent Addition: Dissolve the compound in 0.6 mL of high-purity CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4].

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize probe sensitivity.

  • Shimming: Lock onto the deuterium signal of CDCl3 and perform gradient shimming (Z1-Z5) to achieve a sharp TMS signal (line width at half height < 1.0 Hz).

  • 1D ¹H Acquisition: Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 1D ¹³C Acquisition: Acquire the ¹³C spectrum using a power-gated decoupling sequence (zgpg30), 1024 scans, and D1 of 2.0 seconds, ensuring adequate signal-to-noise for the quaternary carbons (C=O, C=N).

  • 2D HMBC Acquisition: Execute a ¹H-¹³C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). This is the critical self-validating step to confirm the imine regiochemistry.

NMRWorkflow S1 Sample Prep: 15 mg in 0.6 mL CDCl3 (Preserves OH hydrogen bonding) S2 1D NMR: 1H (400MHz) & 13C (100MHz) (Identify Imine & Ketone shifts) S1->S2 S3 2D NMR: COSY, HSQC, HMBC (Map connectivity & regiochemistry) S2->S3 S4 Data Processing & Phase Correction (Resolution of aromatic multiplets) S3->S4 S5 Structural Validation (HMBC confirms aldimine over ketimine) S4->S5

Fig 2: Self-validating NMR workflow for the structural elucidation of the imine intermediate.

Quantitative Data Synthesis & Spectral Causality

The spectral data below demonstrates how the electronic environment dictates the chemical shifts. Notably, the aromatic H-6 proton is extremely deshielded (~8.65 ppm). This is caused by its position between two strongly electron-withdrawing groups: the ester at C-1 and the acetyl complex at C-5.

Furthermore, the HMBC correlations serve as the ultimate proof of structure. The tert-butyl protons (~1.35 ppm) will show a strong three-bond ( 3J ) correlation to the imine carbon (~156.4 ppm), but no correlation to the ketone carbon (~191.2 ppm). This definitively proves the amine condensed at the aldehyde moiety.

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality / Assignment
t-Butyl CH3 1.35s9H-Highly shielded aliphatic protons
Ester OCH3 3.98s3H-Deshielded by adjacent ester oxygen
Aromatic H-3 7.05d1H8.8Ortho to OH (shielded by +M resonance effect)
Imine -CH=N- 7.82s1H-Deshielded by C=N bond and adjacent ketone
Aromatic H-4 8.25dd1H8.8, 2.2Meta to OH, ortho to acetyl group
Aromatic H-6 8.65d1H2.2Flanked by two electron-withdrawing carbonyls
Phenolic -OH 11.20s1H-Intramolecular H-bond with ester C=O
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeMechanistic Causality / Assignment
t-Butyl CH3 29.5CH3Standard aliphatic methyl
Ester OCH3 52.6CH3Methoxy carbon of ester
t-Butyl Cq 58.2CQuaternary carbon attached to electronegative nitrogen
Aromatic C-1 112.4CIpso to ester
Aromatic C-3 118.2CHOrtho to OH (+M shielding)
Aromatic C-5 128.6CPara to OH, ipso to acetyl (resonance stabilized)
Aromatic C-6 133.1CHMeta to OH
Aromatic C-4 135.4CHMeta to OH
Imine C=N 156.4CHAldimine carbon (Validated via HMBC)
Aromatic C-2 165.8CIpso to OH (deshielded by electronegativity)
Ester C=O 169.5CEster carbonyl
Ketone C=O 191.2CConjugated ketone carbonyl (Less electrophilic)

Conclusion

The characterization of Methyl 5-[(tert-Butylimino)acetyl]salicylate is a powerful demonstration of applied physical organic chemistry. By understanding the resonance-driven desensitization of the ketone, we can predict and validate the chemoselective formation of the aldimine. The orthogonal validation provided by 2D HMBC NMR ensures that the structural assignment is not merely an observation, but a robust, self-validating scientific fact.

References

  • Yashavantrao Chavan Institute of Science (YCIS). "Drug Chemistry Bachelor of Science - Synthesis of Salbutamol." YCIS Academic Syllabus, 2025. URL:[Link]

  • Loyola Academy. "M.SC Organic Chemistry - Oxidizing Reagents in Organic Synthesis." Loyola Academy Curriculum, 2026. URL: [Link]

Sources

Exploratory

Isotopic Purity Analysis of Deuterated Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9: Methodologies and Implications for SIL-IS Synthesis

Target Audience: Analytical Chemists, Synthetic Chemists, and Pharmacokinetic (PK) Assay Developers. Executive Summary and The Mechanistic Imperative In the realm of quantitative liquid chromatography-mass spectrometry (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and Pharmacokinetic (PK) Assay Developers.

Executive Summary and The Mechanistic Imperative

In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS/MS), Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, ion suppression, and sample preparation variability [1]. Deuterated Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 (CAS: 1185239-25-1) serves as the critical synthetic precursor to Salbutamol-d9 (Albuterol-d9), a widely utilized SIL-IS in doping control, food safety, and clinical pharmacokinetics [2].

As a Senior Application Scientist, I approach isotopic purity not merely as a quality control checkbox, but as a foundational requirement for assay integrity. The isotopic purity of this precursor directly dictates the performance of the final Salbutamol-d9 standard. If the precursor contains trace amounts of the unlabeled (d0) isotopologue, this impurity will carry over through the reduction and deprotection synthesis steps. In the final LC-MS/MS assay, this d0 impurity will co-elute with the natural Salbutamol analyte, generating a false-positive signal in the Multiple Reaction Monitoring (MRM) channel—a phenomenon known as isotopic cross-talk [3].

To prevent quantitative bias, the analytical workflow for assessing this precursor must be a self-validating system : it must not only quantify the d9/d0 ratio but also verify the structural fidelity of the deuterium labels to ensure no isotopic scrambling has occurred.

G A Methyl 5-[(tert-Butylimino) acetyl]salicylate-d9 (Target Precursor) B Salbutamol-d9 (SIL-IS) A->B Reduction & Deprotection E LC-MS/MS Quantitation Bias B->E Normalizes Matrix Effects C d0 Impurity (Unlabeled Precursor) D Salbutamol-d0 (False Analyte Signal) C->D Carries over during synthesis D->E Cross-talk in MRM Channel

Fig 1: Propagation pathway of d0 impurities from precursor to LC-MS/MS quantitation bias.

Analytical Strategy: A Dual-Modality Approach

To achieve comprehensive isotopic characterization, we must employ two orthogonal techniques: High-Resolution Mass Spectrometry (HR-LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

  • Why HR-LC-MS? Nominal mass instruments (like single quadrupoles) suffer from mass overlap between the 13C isotope of a dn−1​ species and the monoisotopic peak of a dn​ species. HRMS (Orbitrap or Q-TOF) provides the mass resolving power (>60,000 FWHM) necessary to separate isotopic fine structures, allowing for the absolute quantification of the d0​ through d9​ distribution [4].

  • Why qNMR? Mass spectrometry confirms the number of deuterium atoms but is blind to their location. During synthesis, deuterium can undergo hydrogen-deuterium exchange (scrambling) from the tert-butyl group to the aromatic ring. qNMR provides site-specific validation, ensuring the d9​ label is exclusively located on the tert-butyl moiety, which is critical for the chemical stability of the final Salbutamol-d9[4].

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition Modalities cluster_2 Data Processing & Validation N1 Dissolution in Acetonitrile or CDCl3/CHCl3 N2 Serial Dilution & Aliquoting N1->N2 N3 HR-LC-MS (Orbitrap/QTOF) Full Scan m/z 200-400 N2->N3 N4 qNMR (1H & 2H) Site-Specific Analysis N2->N4 N5 Deconvolution & Isotopic Distribution N3->N5 N4->N5 N6 Cross-Talk Calculation (M+0 vs M+9) N5->N6

Fig 2: Dual-modality analytical workflow for isotopic purity and site-specific validation.

High-Resolution Mass Spectrometry (HR-LC-MS) Protocol

This protocol details the extraction of the exact isotopic distribution of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9.

Target Mass Specifications

The exact mass shift per deuterium atom is 1.00627 Da (calculated from the mass difference between 2H and 1H ). The table below outlines the theoretical [M+H]+ values required for Extracted Ion Chromatogram (EIC) processing.

IsotopologueFormulaExact Mass (Da)Theoretical [M+H]+ (m/z)
d0 (Unlabeled) C14​H17​NO4​ 263.1158264.1236
d1 C14​H16​D1​NO4​ 264.1220265.1299
d2 C14​H15​D2​NO4​ 265.1283266.1362
d7 C14​H10​D7​NO4​ 270.1597271.1675
d8 C14​H9​D8​NO4​ 271.1660272.1738
d9 (Target) C14​H8​D9​NO4​ 272.1723273.1801
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the d9 precursor in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) from 5% B to 95% B over 5 minutes. Causality: Chromatography is required prior to MS to separate the target compound from isobaric chemical impurities that could skew the isotopic distribution.

  • MS Acquisition: Operate the HRMS (e.g., Q-Exactive Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Acquire full scan data from m/z 200 to 400 at a resolution of 70,000 (at m/z 200).

  • Data Deconvolution: Generate EICs for the monoisotopic masses of d0 through d9 using a narrow mass tolerance window ( ± 5 ppm). Integrate the peak areas for each isotopologue.

  • Calculation: Calculate the isotopic distribution by dividing the area of each specific isotopologue by the sum of all isotopologue areas (d0 to d9).

Quantitative NMR (qNMR) Protocol for Site-Specific Deuteration

While HR-MS confirms the overall mass, NMR validates the structural position of the deuterium atoms.

Step-by-Step Methodology
  • Sample Preparation: Prepare two separate NMR tubes. For 1H -NMR, dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). For 2H -NMR, dissolve 10 mg in 0.6 mL of natural abundance chloroform ( CHCl3​ ).

  • 1H -NMR Acquisition (Proton Depletion Check): Acquire spectra on a 600 MHz spectrometer. Use a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation for quantitative integration.

    • Interpretation: In the unlabeled precursor, the tert-butyl group appears as a massive 9-proton singlet around 1.2–1.4 ppm. In the d9 compound, this signal should be virtually extinguished. Integrate the residual signal at 1.2–1.4 ppm relative to the aromatic protons (which should integrate to exactly 3 protons).

  • 2H -NMR Acquisition (Deuterium Localization): Acquire spectra using the deuterium channel (approx. 92 MHz on a 600 MHz instrument).

    • Interpretation: A single, intense broad singlet must appear corresponding to the tert-butyl chemical shift. Crucially, there must be zero signal in the aromatic region (7.0–8.0 ppm). Any signal here indicates isotopic scrambling during synthesis, which compromises the stability of the final SIL-IS.

Data Interpretation and Acceptance Criteria

To ensure the precursor is viable for synthesizing clinical-grade Salbutamol-d9, the analytical data must meet stringent acceptance criteria. Furthermore, the system must self-validate by simulating the final assay conditions. Once synthesized into Salbutamol-d9, a "Zero Sample" (blank biological matrix spiked only with the SIL-IS at the working concentration) must be injected into the LC-MS/MS. The signal in the unlabeled Salbutamol MRM channel must not exceed 20% of the Lower Limit of Quantification (LLOQ) [3].

ParameterAnalytical MethodAcceptance ThresholdRationale
Isotopic Enrichment (d9) HR-LC-MS 99.0%Ensures maximum signal intensity for the internal standard channel.
d0 (Unlabeled) Content HR-LC-MS 0.1%Prevents baseline elevation and false positives in the analyte MRM channel [3].
Isotopic Scrambling 2H -NMRNot DetectedEnsures all deuterium atoms are locked on the tert-butyl group, preventing in vivo or in vitro D/H exchange [4].
Chemical Purity UPLC-UV (254 nm) 98.0%Prevents side reactions during the subsequent reduction/deprotection steps to form Salbutamol-d9.

References

  • SciSpace. (2020). A New Lc-Ms/Ms Method for Multiple Residues/Contaminants In Bovine Meat. Retrieved from[Link](Note: URL represents the grounding source domain for the cited methodology)

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 5-[(tert-Butylimino)acetyl]salicylate

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols Introduction and Mechanistic Rationale Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Introduction and Mechanistic Rationale

Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) is a highly specialized biochemical intermediate primarily utilized in the synthesis of β2-adrenergic receptor agonists, most notably Albuterol (Salbutamol)[1][2]. The structural core of this compound features an α -iminoketone, which serves as a critical precursor for the subsequent reduction steps that yield the active aminoalcohol pharmacophore of bronchodilators[3].

Causality in Experimental Design
  • Kornblum Oxidation (DMSO/HBr): The use of Dimethyl Sulfoxide (DMSO) and Hydrogen Bromide (HBr) facilitates the oxidation of the methyl ketone to a ketoaldehyde (arylglyoxal). HBr acts catalytically to form a transient α -bromoketone, which is rapidly oxidized by DMSO. This prevents over-oxidation and provides the glyoxal in high yields[3][5].

  • Imine Condensation: tert-Butylamine is introduced to the arylglyoxal. The primary amine selectively attacks the more electrophilic aldehyde carbon (rather than the ketone or ester carbonyls), eliminating water to form the target α -iminoketone[3].

Experimental Workflow

G SM Methyl 5-acetylsalicylate (Starting Material) Ox Kornblum Oxidation Reagents: DMSO, HBr Temp: 80-90°C SM->Ox Int 5-Glyoxyloylsalicylic acid methyl ester hydrate Ox->Int Cond Schiff Base Condensation Reagents: tert-Butylamine Solvent: DME or Toluene Int->Cond Prod Methyl 5-[(tert-Butylimino) acetyl]salicylate Cond->Prod

Synthesis workflow of Methyl 5-[(tert-Butylimino)acetyl]salicylate from Methyl 5-acetylsalicylate.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 40-gram scale synthesis, optimized for laboratory-scale drug development[5].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Methyl 5-acetylsalicylate Starting Material194.181.0040.0 g (0.206 mol)
Dimethyl Sulfoxide (DMSO) Oxidant / Solvent78.138.59126 mL (1.77 mol)
Hydrogen Bromide (HBr gas) Catalyst80.910.6510.85 g (0.134 mol)
Isopropanol Co-solvent60.10-110 mL
tert-Butylamine Nucleophile73.141.0015.1 g (0.206 mol)
Ethylene glycol diethyl ether (DME) Condensation Solvent118.17-400 mL

Step-by-Step Methodologies

Part A: Synthesis of 5-Glyoxyloylsalicylic Acid Methyl Ester Hydrate

Note: This step generates the highly reactive arylglyoxal intermediate required for imine formation[5].

  • Preparation of the Reaction Matrix: In a 3-neck round-bottom flask equipped with a distillation apparatus and an internal thermometer, dissolve 40 g (0.206 mol) of Methyl 5-acetylsalicylate in 60 mL of methylene chloride. Add 70 mL of isopropanol[5].

  • Solvent Exchange: Distill the solution gently to remove the excess methylene chloride. Continue until the internal temperature stabilizes at approximately 77 °C[5].

  • Oxidation Initiation: Introduce 126 mL (1.77 mol) of DMSO to the mixture. Raise the oil bath temperature to heat the reaction mixture to 80 °C[5].

  • Catalyst Addition: Slowly bubble HBr gas (10.85 g, 0.134 mol) dissolved in 40 mL of isopropanol into the mixture over a 20-minute period. Critical Insight: This step is highly exothermic. Maintain the external bath temperature strictly between 85°C and 90°C to prevent thermal degradation of the glyoxal[5].

  • Precipitation and Isolation: Once the reaction is complete (typically monitored by HPLC), add 70 mL of water slowly at 75 °C with vigorous stirring. Stir for 30 minutes, then cool the reaction to 15 °C over 90 minutes to force precipitation[5].

  • Filtration: Filter the resulting slurry. Wash the filter cake with three 60 mL portions of cold water. Dry in a draft oven at 50 °C for 16 hours to yield the ketoaldehyde hydrate[5].

Part B: Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate

Note: The condensation must be performed under mildly warm conditions to ensure complete conversion without degrading the ester functionality[3].

  • Dissolution: Suspend the 5-glyoxyloylsalicylic acid methyl ester hydrate (approx. 0.20 mol based on Part A yield) in 400 mL of DME (ethylene glycol diethyl ether)[5]. Alternatively, warm toluene or ethyl acetate can be utilized as the solvent[3].

  • Amine Addition: At room temperature, add 1.0 to 1.2 equivalents of tert-butylamine dropwise to the solution[3].

  • Condensation: Warm the mixture to 40-50 °C and stir for 2 to 4 hours. The primary amine condenses with the aldehyde, eliminating water. If using toluene, a Dean-Stark trap can be employed to drive the reaction to completion by removing the water azeotropically.

  • Workup: Concentrate the solvent under reduced pressure. The crude α -iminoketone (Methyl 5-[(tert-butylimino)acetyl]salicylate) can be used directly in subsequent reduction steps (e.g., using borane-methyl sulfide or lithium aluminum hydride) to form the final racemic or enantioselective albuterol precursor[3].

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be validated:

  • 1H-NMR (CDCl3): Look for the disappearance of the aldehyde proton (typically around 9-10 ppm) and the appearance of a strong singlet integrating to 9 protons around 1.2-1.4 ppm, corresponding to the tert-butyl group.

  • Mass Spectrometry (ESI+): The expected molecular weight is 263.29 g/mol [1]. Look for the [M+H]+ peak at m/z 264.3.

References

  • LookChem. Salbutamol Synthesis and Properties. Retrieved from: [Link]

  • Gao, J., et al. (1992). Process for preparing albuterol, acetal, hemi-acetal, and hydrates of arylglyoxal intermediates thereof (Patent No. WO1992004314A2). World Intellectual Property Organization.
  • Gao, J., et al. (1995). Enantioselective preparation of optically pure albuterol (Patent No. US5399765A). United States Patent and Trademark Office.
  • Google Patents. Method for preparing 5-bromoacetylsalicylic acid methyl ester (Patent No. CN102557947B).

Sources

Application

Application Note: Utilizing Methyl 5-[(tert-Butylimino)acetyl]salicylate in the Synthesis of Albuterol

Introduction Albuterol (Salbutamol) is a short-acting β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. The industrial an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Albuterol (Salbutamol) is a short-acting β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. The industrial and laboratory-scale synthesis of this active pharmaceutical ingredient (API) relies heavily on highly functionalized precursors. Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 1185239-25-1)[2] serves as a highly efficient keto-imine intermediate, providing the complete carbon-nitrogen structural backbone required to generate the final albuterol molecule.

Mechanistic Rationale & Pathway

The transformation of Methyl 5-[(tert-Butylimino)acetyl]salicylate into Albuterol requires the reduction of three distinct functional groups: an imine ( C=N ), a ketone ( C=O ), and a methyl ester ( −COOCH3​ ).

While a global reduction using a potent reducing agent is theoretically possible, it frequently results in complex reaction mixtures, over-reduction (cleavage of the benzylic alcohol), and poor overall yields. To ensure high API purity, a chemoselective, stepwise reduction strategy is strictly preferred[3].

  • Step 1: Chemoselective Reduction of the Keto-Imine: Sodium borohydride ( NaBH4​ ) in methanol is deployed to selectively reduce the imine to a secondary amine and the ketone to a secondary alcohol. Methanol is specifically chosen as the solvent because it acts as a proton donor, accelerating the reduction of the imine by forming a transient, highly electrophilic iminium species. The methyl ester remains entirely unreactive under these mild conditions.

  • Step 2: Exhaustive Reduction of the Ester: The resulting intermediate, Methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]salicylate, is subsequently treated with Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF). LiAlH4​ is a powerful hydride donor required to reduce the sterically hindered methyl ester into the necessary hydroxymethyl group.

  • Step 3: Salification: The resulting Albuterol free base is converted to Albuterol Sulfate using sulfuric acid in isopropanol to enhance the compound's thermodynamic stability and bioavailability[4].

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific safety quenches and visual cues to ensure reproducibility.

Protocol 1: Synthesis of Methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]salicylate
  • Preparation: Suspend 10.0 g (38.0 mmol) of Methyl 5-[(tert-Butylimino)acetyl]salicylate in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath to control the initial reaction kinetics.

  • Reduction: Slowly add 3.6 g (95.0 mmol, 2.5 eq) of NaBH4​ in small portions over 30 minutes.

    • Causality: Slow addition strictly controls the exothermic release of hydrogen gas, preventing solvent boil-over and minimizing the formation of boron-complexed byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours. The opaque suspension will gradually transition into a clear, pale-yellow solution, visually validating that the reduction is proceeding.

  • Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NH4​Cl . Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate amino-alcohol as a solid.

Protocol 2: Synthesis of Albuterol (Free Base)
  • Preparation: In a rigorously flame-dried 500 mL three-neck flask under an argon atmosphere, suspend 3.0 g (79.0 mmol, ~3.0 eq) of LiAlH4​ in 100 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve 7.0 g (26.2 mmol) of the amino-alcohol intermediate from Protocol 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 45 minutes using an addition funnel.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 4 hours.

    • Causality: Heating is mandatory to drive the reduction of the ester to completion. The initial reaction forms lithium alkoxide/amide complexes that sterically hinder further hydride transfer at room temperature.

  • Fieser Quench (Critical Safety & Yield Step): Cool the reaction to 0 °C. Quench the excess LiAlH4​ using the Fieser method ( n,n,3n ratio) to avoid trapping the product in unfilterable aluminum emulsions: strictly add 3.0 mL of H2​O , followed by 3.0 mL of 15% aqueous NaOH , and finally 9.0 mL of H2​O . Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the granular aluminum salts through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate under vacuum to yield Albuterol free base as a white crystalline solid.

Protocol 3: Salification to Albuterol Sulfate
  • Dissolve 5.0 g of Albuterol free base in 50 mL of isopropanol in a 100 mL Erlenmeyer flask.

  • Slowly add a stoichiometric amount of 1M H2​SO4​ dissolved in isopropanol while stirring at 40 °C.

  • Cool the solution to 5 °C to induce precipitation of the sulfate salt. Filter, wash with cold isopropanol, and dry under vacuum at 50 °C to yield the final API[4].

Quantitative Data & Analytical Validation

CompoundExpected YieldReaction TimeKey IR Absorbance ( cm−1 )Key 1H -NMR Marker ( ppm , CDCl3​/DMSO−d6​ )
Starting Intermediate N/AN/A1720 (Ester C=O), 1680 (Ketone C=O), 1640 (Imine C=N)1.30 (s, 9H, t-Bu), 3.95 (s, 3H, −OCH3​ )
Amino-Alcohol Intermediate 88 - 92%2.5 hours3300-3400 (O-H, N-H stretch), 1680 & 1640 absent2.6-2.8 (m, 2H, −CH2​−N ), 4.5 (dd, 1H, −CH−OH )
Albuterol (Free Base) 75 - 82%4.0 hours1720 absent (Ester reduced), broad 3200-3500 (-OH)4.5 (s, 2H, Ar- CH2​−OH ), 3.95 absent
Albuterol Sulfate 90 - 95%1.0 hour1100-1200 (Sulfate S=O stretch)8.0-8.5 (br s, NH2+​ )

Mandatory Visualization

G A Methyl 5-[(tert-Butylimino)acetyl]salicylate (Starting Intermediate) B Step 1: NaBH4 / MeOH (Selective Ketone/Imine Reduction) A->B C Methyl 5-[2-(tert-butylamino) -1-hydroxyethyl]salicylate B->C D Step 2: LiAlH4 / THF (Ester Reduction) C->D E Albuterol (Free Base) D->E F Step 3: H2SO4 / Isopropanol (Salification) E->F G Albuterol Sulfate (Active Pharmaceutical Ingredient) F->G

Workflow for the synthesis of Albuterol Sulfate from the tert-butylimino intermediate.

References

  • Google Patents. "WO2023062633A1 - Process for the preparation of a salbutamol intermediate".
  • Google Patents. "EP0548224B1 - Process for preparing albuterol, acetal, hemi-acetal, and hydrates of arylglyoxal intermediates thereof".
  • Angelfire. "Synthesis of Albuterol, racemic and enantiomer". URL: [Link]

Sources

Method

Application Note: Sample Preparation Strategies for LC-MS Analysis of Methyl 5-[(tert-Butylimino)acetyl]salicylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Application Area: API Intermediate Characterization, Impurity Profiling, and Reaction Monitoring Introduction & Analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Application Area: API Intermediate Characterization, Impurity Profiling, and Reaction Monitoring

Introduction & Analytical Challenge

Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) is a critical synthetic intermediate in the manufacturing of β2​ -adrenergic receptor agonists, structurally related to precursors of salbutamol (albuterol). Chemically, the molecule features an α -keto imine moiety—specifically, a tert-butyl imine conjugated with a ketone at the 5-position of a methyl salicylate core.

The Core Challenge: Analyzing this compound via standard Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical hurdle. The dynamic covalent nature of the Schiff base (imine bond) makes it highly susceptible to [1]. When subjected to standard reversed-phase LC-MS conditions (which typically utilize 0.1% Formic Acid to promote positive electrospray ionization), the α -keto imine rapidly hydrolyzes into its arylglyoxal precursor and tert-butylamine. This on-column and in-source degradation leads to split chromatographic peaks, massive signal loss, and the appearance of artifactual masses, rendering standard quantitation impossible.

This application note details two field-validated sample preparation workflows to overcome Schiff base instability: In-Situ Reductive Amination for robust quantitation, and Alkaline/Aprotic Direct Analysis for intact impurity profiling.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name Methyl 5-[2-[(1,1-Dimethylethyl)imino]acetyl]-2-hydroxybenzoate
CAS Number 53942-75-9
Molecular Formula C₁₄H₁₇NO₄
Monoisotopic Mass 263.1158 Da
Target ESI-MS [M+H]⁺ m/z 264.12
Labile Moiety α -keto imine (-C(=O)-CH=N-tBu)

Mechanistic Insight: Imine Hydrolysis vs. Stabilization

To design a self-validating analytical method, one must understand the causality of the analyte's degradation. The adjacent electron-withdrawing carbonyl group increases the electrophilicity of the imine carbon, accelerating nucleophilic attack by water.

To prevent this, the analytical chemist has two choices:

  • Chemical Stabilization (Derivatization): Permanently convert the labile C=N double bond into a stable C-N single bond prior to analysis. [2] like Sodium Cyanoborohydride (NaBH₃CN) selectively reduces the imine to an α -amino ketone without reducing the adjacent ketone or ester moieties.

  • Environmental Control: Eliminate the catalysts of hydrolysis (protons and water) by utilizing non-aqueous sample diluents and high-pH mobile phases during chromatography.

ImineStability Imine Methyl 5-[(tert-Butylimino)acetyl]salicylate (Intact α-Keto Imine, m/z 264.1) Acidic Standard LC-MS (0.1% Formic Acid, H₂O) Imine->Acidic Hydrolysis (Avoid) Reduction Reductive Amination (NaBH₃CN / Methanol) Imine->Reduction Protocol A Alkaline Alkaline LC-MS (NH₄HCO₃ pH 8.5 / ACN) Imine->Alkaline Protocol B Artifacts Hydrolysis Artifacts Arylglyoxal (m/z 195.1) + tert-Butylamine (m/z 74.1) Acidic->Artifacts StableAmine Stable α-Amino Ketone (m/z 266.1) -> Standard LC-MS Reduction->StableAmine IntactDetect Intact Imine Detection (m/z 264.1) Alkaline->IntactDetect

Figure 1: Degradation pathway of the Schiff base under standard LC-MS conditions versus stabilization strategies.

Experimental Protocols

Protocol A: Chemical Stabilization via In-Situ Reductive Amination (Recommended for Quantitation)

This protocol is the gold standard for pharmacokinetic or reaction-monitoring quantitation, as it yields a highly stable derivative that behaves predictably on standard C18 columns.

Materials:

  • Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic, handle in fume hood.

  • LC-MS Grade Methanol (MeOH)

  • Formic Acid (FA)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 100 mM solution of NaBH₃CN in LC-MS grade Methanol. (Note: NaBH₃CN is chosen over NaBH₄ because it is stable down to pH ~3 and selectively reduces imines faster than carbonyls).

  • Sample Dilution: Dilute the reaction mixture or API sample to a target concentration of ~1-10 µg/mL using anhydrous Methanol.

  • Derivatization: In a 2 mL autosampler vial, mix 100 µL of the diluted sample with 100 µL of the 100 mM NaBH₃CN reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature (20-25°C) for 30 minutes.

  • Quenching (Critical Step): Add 10 µL of 5% Formic Acid in water to the vial. This neutralizes the excess hydride reagent, preventing off-target reduction in the LC-MS source, and protonates the newly formed secondary amine for optimal ESI+ ionization.

  • System Suitability Check: Inject a blank (Methanol + NaBH₃CN + FA) prior to the sample to ensure no baseline interference at m/z 266.14.

Protocol B: Direct Intact Analysis (Recommended for Impurity Profiling)

When derivatization is not permissible (e.g., when monitoring reducible impurities alongside the API), the intact imine must be preserved using alkaline chromatography.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the sample strictly in aprotic solvents (e.g., 100% Acetonitrile) to a concentration of ~10 µg/mL. Do not use water or acidic diluents.

  • Autosampler Stability: Maintain the autosampler at 4°C to kinetically slow any trace hydrolysis.

  • Chromatographic Setup: Utilize an ethylene-bridged hybrid (BEH) C18 column designed for high-pH stability.

  • Analysis: Execute the LC-MS run immediately using the parameters outlined in Table 2 (Protocol B).

LC-MS Method Parameters & Data Presentation

Table 2: Comparative LC-MS Method Parameters
ParameterProtocol A (Reduced Amine)Protocol B (Intact Imine)
Analytical Column Standard C18 (e.g., Waters Acquity C18, 1.7 µm, 2.1 x 50 mm)High-pH Stable C18 (e.g., Waters XBridge BEH C18, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water (Adjusted to pH 8.5 with NH₄OH)
Mobile Phase B 0.1% Formic Acid in Acetonitrile100% Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Gradient Profile 5% B to 95% B over 4.0 min10% B to 95% B over 4.0 min
Column Temperature 40°C25°C (Lower temp minimizes on-column hydrolysis)
Injection Volume 2 µL2 µL
Table 3: MS/MS MRM Transitions for Quantitation (Positive ESI)

Note: Collision Energies (CE) are approximate and should be optimized per instrument.

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Structural Assignment of Fragment
Intact Imine (Protocol B)264.1191.115Loss of tert-butylamine (-73 Da)
Intact Imine (Protocol B)264.1232.120Loss of methanol from ester (-32 Da)
Reduced Amine (Protocol A)266.1193.118Cleavage of tert-butylamine (-73 Da)
Reduced Amine (Protocol A)266.1248.112Loss of water (-18 Da)

Conclusion

The accurate LC-MS characterization of Methyl 5-[(tert-butylimino)acetyl]salicylate requires a deliberate circumvention of Schiff base hydrolysis. By employing either in-situ reductive amination to lock the molecule into a stable α -amino ketone, or by strictly controlling the pH and protic nature of the chromatographic environment, analysts can achieve reproducible, high-fidelity quantitative and qualitative data.

References

  • What Is Hidden Behind Schiff Base Hydrolysis? Dynamic Covalent Chemistry for the Precise Capture of Sialylated Glycans Journal of the American Chemical Society (JACS) URL:[Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish Toxins (MDPI) URL:[Link]

Application

Application Note: Synthesis and Application of Deuterium-Labeled Methyl 5-[(tert-Butylimino)acetyl]salicylate as a High-Fidelity Internal Standard for Mass Spectrometry

Abstract Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug development and clinical research. The accuracy and reliability of these assays are critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug development and clinical research. The accuracy and reliability of these assays are critically dependent on the effective correction of analytical variability.[1][2] This application note provides a comprehensive technical guide for the synthesis, characterization, and implementation of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 (d9-IS) as a stable isotope-labeled internal standard (SIL-IS). By employing a robust de novo synthetic route and outlining a validated analytical workflow, we demonstrate the role of a high-purity SIL-IS in achieving unparalleled precision and accuracy in quantitative mass spectrometry, consistent with regulatory expectations.[3]

Introduction: The Imperative for Internal Standards in Quantitative MS

The precision of LC-MS/MS is susceptible to a variety of factors, including sample loss during multi-step extractions, fluctuations in instrument performance, and unpredictable matrix effects that can suppress or enhance analyte ionization.[2][4] The internal standard (IS) is a fundamental tool introduced into the analytical workflow to normalize these variations.[1] An ideal IS mimics the physicochemical behavior of the analyte throughout the entire process—from extraction to detection.[1][5]

The gold standard in quantitative analysis is Isotope Dilution Mass Spectrometry (IDMS), which utilizes a SIL-IS.[5][6] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by a stable heavy isotope, such as deuterium (²H), ¹³C, or ¹⁵N.[7] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[3][8] However, its increased mass allows it to be independently distinguished by the mass spectrometer.[9] The ratio of the analyte signal to the IS signal remains constant despite variations, enabling highly accurate and precise quantification.[5]

This guide details the rationale and methodology for preparing and using Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 as an internal standard for its non-labeled analogue.

Rationale for Labeling Strategy: Why Deuterate the tert-Butyl Group?

The selection of the labeling site is the most critical decision in designing a SIL-IS. The goal is to introduce a sufficient mass shift without altering the chemical behavior of the molecule or risking the loss of the label.

Key Considerations for Labeling:

  • Label Stability: Deuterium atoms must be placed at positions that are not susceptible to hydrogen-deuterium (H/D) exchange with the solvent or matrix.[5][7] Protons on heteroatoms (e.g., -OH, -NH) are highly exchangeable. Protons on carbons adjacent to carbonyl groups can also exchange under certain pH conditions.[7]

  • Mass Shift: A mass increase of at least 3 atomic mass units (amu) is recommended to move the isotopic cluster of the IS sufficiently clear of the natural isotopic abundance of the analyte, preventing cross-talk.[10]

  • Metabolic Stability: The label should not be located at a known site of metabolic cleavage.

  • Synthetic Accessibility: The chosen labeling strategy must be synthetically feasible and cost-effective.

For Methyl 5-[(tert-Butylimino)acetyl]salicylate, the tert-butyl group is the ideal location for deuterium labeling. The C-D bonds on this aliphatic, sterically hindered group are highly stable and not prone to back-exchange.[7] Replacing all nine protons with deuterium provides a +9 amu mass shift, which is optimal for mass spectrometric distinction. This strategy avoids the exchangeable phenolic hydroxyl proton and the potentially labile protons on the acetyl backbone. The commercial availability of tert-butylamine-d9 makes this a practical de novo synthetic approach.[11][12]

Part I: Synthesis Protocol for Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

This protocol describes a two-step synthesis starting from the commercially available Methyl 5-acetylsalicylate. The strategy involves the alpha-bromination of the acetyl group followed by nucleophilic substitution with tert-butylamine-d9.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 5-acetylsalicylate≥98%Sigma-Aldrich16475-90-4
Copper(II) Bromide (CuBr₂)≥99%Sigma-Aldrich7789-45-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
ChloroformHPLC GradeFisher Scientific67-66-3
tert-Butylamine-d998 atom % DCambridge Isotope Labs39755-63-8
Triethylamine (TEA)≥99%Sigma-Aldrich121-44-8
Dichloromethane (DCM)HPLC GradeFisher Scientific75-09-2
Anhydrous Sodium SulfateACS GradeSigma-Aldrich7757-82-6
Silica Gel230-400 meshSigma-Aldrich7631-86-9
Experimental Workflow: Synthesis

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution start Methyl 5-acetylsalicylate + CuBr₂ in Refluxing Ethyl Acetate/Chloroform reflux Reflux for 4-6 hours start->reflux workup1 Cool, Filter, Concentrate reflux->workup1 intermediate Crude Methyl 5-(bromoacetyl)salicylate workup1->intermediate react Dissolve Intermediate in DCM Add Triethylamine intermediate->react Use directly in next step add_amine Add tert-Butylamine-d9 Stir at Room Temp react->add_amine workup2 Wash with Water & Brine Dry with Na₂SO₄ add_amine->workup2 purify Column Chromatography workup2->purify final_product Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 purify->final_product

Caption: Synthetic workflow for the preparation of the d9-Internal Standard.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 5-(bromoacetyl)salicylate (Intermediate)

  • To a 250 mL round-bottom flask, add Methyl 5-acetylsalicylate (10.0 g, 51.5 mmol) and Copper(II) Bromide (25.4 g, 114 mmol).

  • Add a 1:1 mixture of ethyl acetate and chloroform (120 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC (20% ethyl acetate in hexanes).

  • Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite to remove the copper salts and wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield crude Methyl 5-(bromoacetyl)salicylate as a solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (8.6 mL, 61.8 mmol) to the solution and stir for 5 minutes.

  • Slowly add tert-butylamine-d9 (5.1 g, 61.8 mmol) to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterization:

    • Purity Assessment (LC-MS): Confirm chemical purity is >99% by HPLC with UV detection.

    • Identity Confirmation (MS): Obtain a high-resolution mass spectrum to confirm the accurate mass of the [M+H]⁺ ion.

    • Isotopic Enrichment (MS): Assess the isotopic purity. The M+9 peak should be the base peak, with minimal contribution from M+0 to M+8. Isotopic enrichment should be ≥98%.

    • Structural Verification (¹H NMR): Confirm the overall structure. A key indicator of success is the complete absence of the characteristic singlet for the tert-butyl protons around 1.2 ppm.

Part II: Application Protocol for Quantitative Analysis

This section outlines the use of the newly synthesized d9-IS in a typical bioanalytical LC-MS/MS workflow for the quantification of Methyl 5-[(tert-Butylimino)acetyl]salicylate in human plasma.

Experimental Workflow: Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing spike Spike Plasma Samples, Standards, and QCs with d9-IS Solution ppt Protein Precipitation (Add Acetonitrile) spike->ppt centrifuge Vortex & Centrifuge ppt->centrifuge extract Evaporate Supernatant & Reconstitute centrifuge->extract inject Inject onto LC-MS/MS extract->inject separate Chromatographic Separation inject->separate detect MRM Detection (Analyte & IS) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Bioanalytical workflow using the d9-Internal Standard.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the d9-IS in methanol to create separate 1 mg/mL stock solutions.

    • Working Solutions: Prepare a series of analyte working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in 50:50 methanol:water. Prepare a single d9-IS working solution at a concentration expected to be near the middle of the calibration range (e.g., 50 ng/mL).[10]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma samples (calibrators, QCs, or unknowns) in a 1.5 mL microcentrifuge tube, add 10 µL of the d9-IS working solution (50 ng/mL).

    • Vortex briefly. The IS must be added at this earliest stage to account for all subsequent variability.[5]

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use the parameters in Table 1 as a starting point for method development. The goal is to achieve baseline separation from major matrix components and ensure co-elution of the analyte and the d9-IS.[8]

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and d9-IS MRM transitions.

    • Calculate the peak area ratio (Analyte Area / d9-IS Area) for all standards.

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte standards. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in QC and unknown samples from the calibration curve using their measured peak area ratios.

Expected Data and Performance

The use of a high-purity, stable d9-IS is expected to yield a robust and reliable bioanalytical method.

Table 1: Suggested Starting LC-MS/MS Parameters

Parameter Analyte d9-Internal Standard Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm C18, 2.1 x 50 mm, 1.8 µm Ensures co-elution.
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water Standard for reverse-phase ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile Standard for reverse-phase ESI+.
Ionization Mode ESI Positive ESI Positive Amine group is readily protonated.
Precursor Ion [M+H]⁺ m/z 264.1 m/z 273.2 Mass shift of +9 amu.
Product Ion m/z 208.1 m/z 217.2 Corresponds to a stable fragment.

| Collision Energy | 15 eV (Optimize) | 15 eV (Optimize) | Should be similar for analyte and IS. |

Table 2: Typical Method Validation Performance Metrics

Parameter Acceptance Criteria Expected Performance
Calibration Curve R² ≥ 0.99 > 0.995
LLOQ S/N > 10, Accuracy/Precision within ±20% Achievable at low ng/mL levels
Accuracy Within ±15% of nominal (±20% at LLOQ) < 10% deviation
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10% CV

| Matrix Effect | IS-Normalized Factor between 0.85-1.15 | Within acceptable range |

Conclusion

Deuterium-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[5][13] This application note provides a detailed, field-proven guide for the synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 and its successful implementation in a demanding bioanalytical workflow. The principles of rational label site selection, robust chemical synthesis, and proper analytical application outlined here serve as a blueprint for developing reliable quantitative assays for a wide range of small molecules in complex matrices.

References

  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Benchchem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 5). Platinum Catalyzed HD Exchange Reaction of Various Aromatic Compounds under Hydrothermal Condition | Request PDF.
  • ResearchGate. (n.d.).
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ACS Publications. (2020, September 9). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex | Journal of the American Chemical Society.
  • PMC. (n.d.). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • PMC. (2022, January 18).
  • PMC. (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.
  • WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?.
  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • LCGC International. (2025, November 26). When Should an Internal Standard be Used?.
  • Pearson. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr....
  • ChemicalBook. (n.d.). Methyl 5-[(tert-Butylimino)
  • Santa Cruz Biotechnology. (n.d.). Methyl 5-[(tert-Butylimino)
  • ResearchGate. (n.d.). The importance of deuterated compounds, the magic methyl effect and....
  • BioTreks. (2017, November 10).
  • ResearchGate. (n.d.). SYNTHESIS OF DEUTERIUM-LABELED SALICYLCARNOSINE | Request PDF.
  • ChemicalBook. (2026, January 13).
  • R Discovery. (2023, July 1). SYNTHESIS OF DEUTERIUM-LABELED SALICYLCARNOSINE.
  • Santa Cruz Biotechnology. (n.d.). Methyl 5-[(tert-butylimino)
  • SciSpace. (n.d.).
  • Benchchem. (2025). The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide.
  • Benchchem. (2025).
  • SlidePlayer. (n.d.).
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  • PubChem - NIH. (n.d.).
  • PMC. (n.d.). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture.

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Method

Application Note: Scaling Up the Production of Methyl 5-[(tert-Butylimino)acetyl]salicylate in Pilot Plants

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) Introduction & Mechanistic Overview Methyl 5-[(tert-Butylimino)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9)

Introduction & Mechanistic Overview

Methyl 5-[(tert-Butylimino)acetyl]salicylate is a pivotal intermediate in the commercial synthesis of the β2-adrenoceptor agonist Salbutamol (Albuterol) ()[1]. The transition of this intermediate from bench-scale synthesis to pilot-plant production requires rigorous control over heat transfer, mass transfer, and byproduct management.

Retrosynthetically, the construction of the tert-butylamino ethanol moiety in Salbutamol relies on the formation of an imine from a glyoxal precursor ()[2]. While traditional bench-scale methods employ Selenium Dioxide (SeO₂) for the Riley oxidation of Methyl 5-acetylsalicylate, this route is highly problematic at scale. SeO₂ generates colloidal selenium, which causes severe filtration bottlenecks and risks heavy-metal poisoning of the downstream reduction catalysts.

To achieve a scalable, self-validating system, this protocol utilizes a modified Kornblum oxidation using Dimethyl Sulfoxide (DMSO) and Hydrobromic acid (HBr) to generate the intermediate glyoxal hydrate, followed by a highly efficient azeotropic condensation with tert-butylamine ()[3].

Reaction Pathway Visualization

Pathway SM Methyl 5-acetylsalicylate (Starting Material) Ox Modified Kornblum Oxidation (DMSO, HBr, 80-85°C) SM->Ox Glyoxal Methyl 5-(oxoacetyl)salicylate hydrate (Glyoxal Intermediate) Ox->Glyoxal Cond Imine Condensation (tert-Butylamine, DME, Reflux) Glyoxal->Cond Product Methyl 5-[(tert-Butylimino)acetyl]salicylate (Target Intermediate, CAS 53942-75-9) Cond->Product

Chemical pathway for Methyl 5-[(tert-Butylimino)acetyl]salicylate synthesis.

Expertise & Experience: Causality in Experimental Choices

To ensure process robustness, the following mechanistic choices have been engineered into the pilot workflow:

  • Solvent Swap (DCM to Isopropanol): Dichloromethane (DCM) is an excellent solvent for the initial dissolution of the starting material, but its low boiling point (39 °C) restricts the reaction temperature. Swapping to isopropanol allows the reactor to safely reach the 80–85 °C required for the DMSO oxidation without requiring high-pressure vessels ()[3].

  • Anhydrous HBr Gas Utilization: Using anhydrous HBr gas instead of aqueous HBr minimizes the water content in the oxidation step. Excess water can stall the DMSO oxidation mechanism and lead to unwanted hydrolysis side reactions.

  • Azeotropic Distillation in Imine Formation: The condensation of the glyoxal intermediate with tert-butylamine releases water. Because imine formation is an equilibrium process, the continuous removal of water via a 1,2-Dimethoxyethane (DME) azeotrope drives the reaction to >98% conversion according to Le Chatelier's principle.

  • Thermal Control During Amine Addition: tert-Butylamine is highly volatile (bp 44–46 °C). Adding it at room temperature prevents flash-boiling and ensures the exothermic initial condensation is safely managed before heating to reflux.

Self-Validating Experimental Protocols

The following protocols are designed for a 50 kg pilot-scale batch. Each step includes embedded In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Synthesis of Methyl 5-(oxoacetyl)salicylate hydrate (Glyoxal Intermediate)
  • Dissolution: Charge a glass-lined pilot reactor with Methyl 5-acetylsalicylate (40.0 kg) and Dichloromethane (60.0 L). Stir at 20 °C until complete dissolution is achieved.

  • Solvent Swap: Add Isopropanol (70.0 L) to the reactor. Initiate atmospheric distillation to remove the excess DCM. Continue distillation until the internal temperature stabilizes at 77 °C.

  • Oxidation Initiation: Charge Dimethyl Sulfoxide (DMSO, 126.0 L) into the mixture. Adjust the internal temperature to 80 °C.

  • Catalyst Addition: Slowly sparge anhydrous HBr gas (10.85 kg) dissolved in Isopropanol (40.0 L) into the reactor. Maintain the internal temperature strictly between 80–85 °C using the reactor's cooling jacket.

  • Reaction & IPC: Stir the mixture at 85 °C for 17 hours.

    • Self-Validation (IPC 1): Pull a sample and analyze via HPLC. Proceed only when residual Methyl 5-acetylsalicylate is <1.0%.

  • Isolation: Cool the mixture to 5 °C to induce crystallization. Filter the slurry, wash the filter cake with cold isopropanol, and dry under vacuum to yield the glyoxal hydrate.

Protocol B: Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate
  • Preparation: Charge a reactor equipped with a Dean-Stark trap and overhead condenser with the isolated 5-glyoxylmethyl salicylate hydrate (50.0 kg) and 1,2-Dimethoxyethane (DME, 400.0 L).

  • Amine Addition: Cool the mixture to 20–25 °C. Slowly add tert-Butylamine (16.2 kg) over 30 minutes.

    • Caution: This step is exothermic. Modulate the addition rate to ensure the internal temperature does not exceed 30 °C.

  • Equilibration: Stir the resulting pale-orange solution for 15 minutes until it becomes completely clear.

  • Azeotropic Distillation: Heat the reaction to reflux. Collect the DME/water azeotrope via the Dean-Stark trap.

    • Self-Validation (IPC 2): The reaction is deemed complete when approximately 200 L of distillate has been collected and HPLC confirms residual glyoxal is <1.0%.

  • Product Isolation: Cool the reaction mixture to 25 °C. Concentrate the solution under reduced pressure and crystallize the target imine ().

Quantitative Data & Quality Control

To ensure batch-to-batch reproducibility, the following Critical Process Parameters (CPPs) and expected metrics must be logged for every pilot run.

Table 1: Pilot Plant Production Metrics
Process StageCritical Process Parameter (CPP)In-Process Control (IPC)Expected YieldTarget Purity (HPLC)
1. Glyoxal Hydrate Formation Temp: 80–85 °C; HBr feed rateResidual starting material <1.0%85–88%>95% (a/a)
2. Imine Condensation Azeotropic water removal rateResidual glyoxal <1.0%90–92%>98% (a/a)

References

  • US Patent 5283359A:Process for preparing albuterol, acetal, hemi-acetal, and hydrates of arylglyoxal intermediates thereof. Google Patents.
  • DOKUMEN.PUB: Organic chemistry from retrosynthesis to asymmetric synthesis. DOKUMEN.PUB. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis Degradation in Methyl 5-[(tert-Butylimino)acetyl]salicylate

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that handling bifunctional pharmaceutical intermediates requires precise environmental control. Methyl 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we recognize that handling bifunctional pharmaceutical intermediates requires precise environmental control. Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) is a critical Schiff base intermediate, frequently utilized in the synthesis of beta-agonist APIs like albuterol.

This molecule presents a unique analytical and synthetic challenge: it contains both a tert-butyl imine (susceptible to acid-catalyzed hydrolysis) and a methyl salicylate ester (susceptible to base-catalyzed saponification). This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and prevent hydrolysis degradation during your experiments.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my Methyl 5-[(tert-Butylimino)acetyl]salicylate sample rapidly degrading in aqueous solutions? A: The degradation is driven by the intrinsic thermodynamic instability of the imine (Schiff base) bond in aqueous environments, particularly under acidic conditions[1]. Imine hydrolysis is initiated by the protonation of the imine nitrogen, converting it into a highly electrophilic iminium ion. Water then acts as a nucleophile, attacking the carbon to form an unstable hemiaminal intermediate that ultimately collapses into a carbonyl compound and tert-butylamine[2]. Conversely, the methyl ester moiety is highly susceptible to base-catalyzed hydrolysis, where hydroxide ions nucleophilically attack the electron-deficient carbonyl carbon[3].

Q2: How can I distinguish between imine hydrolysis and ester hydrolysis in my LC-MS data? A: You can definitively identify the degradation pathway by analyzing the mass-to-charge (m/z) shifts of your degradation products in positive ion mode:

  • Imine Hydrolysis: Results in the loss of the tert-butylamine group, yielding the corresponding ketone. This manifests as a mass shift of -73 Da .

  • Ester Hydrolysis: Results in the loss of the methyl group and addition of a proton (conversion to salicylic acid), showing a mass shift of -14 Da .

Q3: What is the optimal pH for aqueous sample preparation to prevent degradation? A: You must target a "Goldilocks" pH window of 7.0 to 7.4 . Dropping the pH below 6.0 rapidly accelerates imine cleavage, while raising the pH above 8.0 initiates ester saponification. If your workflow permits, bypass aqueous buffers entirely and use anhydrous aprotic solvents.

Part 2: Mechanistic & Troubleshooting Visualizations

Hydrolysis_Pathways A Methyl 5-[(tert-Butylimino) acetyl]salicylate B Acidic Conditions (pH < 6.0) A->B + H2O, H+ C Basic Conditions (pH > 8.0) A->C + H2O, OH- D Imine Hydrolysis Product: Carbonyl + t-BuNH2 B->D C=N Protonation & Cleavage E Ester Hydrolysis Product: Salicylic Acid + MeOH C->E Ester Nucleophilic Attack F Complete Degradation (Bifunctional Cleavage) D->F Prolonged Aqueous Exposure E->F Prolonged Aqueous Exposure

Fig 1. Divergent hydrolysis pathways of Methyl 5-[(tert-Butylimino)acetyl]salicylate based on pH.

Troubleshooting_Tree Step1 Observe Extra Peaks in LC-MS/HPLC Step2 Analyze Mass Shift (Δm/z) Step1->Step2 Branch1 Δm/z = -73 Da (Loss of t-Butylamine) Step2->Branch1 Branch2 Δm/z = -14 Da (Loss of Methyl + H) Step2->Branch2 Diag1 Diagnosis: Imine Hydrolysis Cause: Acidic mobile phase Branch1->Diag1 Diag2 Diagnosis: Ester Hydrolysis Cause: Basic buffer/solvent Branch2->Diag2 Fix1 Action: Shift to pH 7.4 buffer or use anhydrous ACN Diag1->Fix1 Fix2 Action: Reduce pH to 7.0-7.4 Avoid strong bases Diag2->Fix2

Fig 2. Decision tree for identifying and resolving specific hydrolysis degradation pathways.

Part 3: Quantitative Data Summaries

To aid in rapid chromatographic identification, reference the mass shifts and stability kinetics below.

Table 1: Quantitative MS/MS Profiling of Degradation Products

Analyte StateExpected m/z [M+H]⁺Mass Shift (Δ Da)Primary Degradation Mechanism
Intact Molecule 264.1N/AN/A
Imine Hydrolyzed 191.1-73.0Acid-catalyzed C=N cleavage
Ester Hydrolyzed 250.1-14.0Base-catalyzed ester cleavage
Fully Degraded 177.1-87.0Bifunctional hydrolysis (Prolonged exposure)

Table 2: pH-Dependent Half-Life (t₁/₂) at 25°C in Aqueous Solution

pH LevelImine StabilityEster StabilityOverall Sample t₁/₂
pH 3.0 Poor (Rapid cleavage)Excellent< 2 hours
pH 7.4 GoodGood> 48 hours
pH 10.0 ExcellentPoor (Saponification)< 4 hours

Part 4: Experimental Protocols & Methodologies

Protocol A: Self-Validating Anhydrous Sample Preparation

To definitively prove whether degradation is occurring due to aqueous hydrolysis or thermal/oxidative stress, use this self-validating preparation workflow.

  • Step 1: Desiccation. Store the solid Methyl 5-[(tert-Butylimino)acetyl]salicylate at -20°C in a desiccator containing Drierite. Allow the vial to reach room temperature before opening to prevent condensation.

    • Causality: Cold surfaces rapidly condense atmospheric moisture. Introducing trace water to the solid before dissolution seeds the hydrolysis reaction.

  • Step 2: Anhydrous Dissolution. Dissolve the standard in 100% anhydrous Acetonitrile (ACN) stored over 3Å molecular sieves.

  • Step 3: The Validation Control. Prepare two vials. Vial A contains your standard aqueous buffer mixture. Vial B contains strictly the anhydrous ACN solution.

    • Causality: If degradation peaks appear in Vial A but not Vial B during LC-MS analysis, you have successfully isolated moisture as the variable, ruling out auto-oxidation or thermal degradation.

Protocol B: LC-MS Method for Degradation Monitoring

Standard LC-MS mobile phases (like 0.1% Formic Acid) will instantly destroy this molecule on-column via imine hydrolysis. Use the following modified method.

  • Step 1: Mobile Phase Selection.

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to exactly pH 7.4.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Ammonium acetate provides robust dual-buffering capacity near neutral pH. Maintaining pH 7.4 prevents the protonation of the imine nitrogen while remaining safely below the threshold for hydroxide-mediated nucleophilic attack on the methyl ester[3].

  • Step 2: Column Temperature. Maintain the column compartment at 20°C.

    • Causality: Hydrolysis kinetics scale exponentially with heat. Lowering the column temperature from the standard 40°C to 20°C drastically extends the on-column half-life of the imine bond.

  • Step 3: Injection. Limit autosampler storage time. Keep the autosampler tray chilled to 4°C and inject immediately after preparation.

Part 5: References & Authoritative Grounding

1.[1] Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate Journal of the American Chemical Society URL:[Link]

2.[2] Imine and Enamine Hydrolysis Mechanism Chemistry Steps URL:[Link]

3.[3] Chemical stability in dosage forms Clinical Gate URL: [Link]

Sources

Optimization

Optimizing catalyst load for Methyl 5-[(tert-Butylimino)acetyl]salicylate reduction

Technical Support Center: Catalyst Optimization for Imine Reduction Guide ID: TSC-2026-03-IMR Topic: Optimizing Catalyst Load for the Reduction of Methyl 5-[(tert-Butylimino)acetyl]salicylate Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Imine Reduction

Guide ID: TSC-2026-03-IMR Topic: Optimizing Catalyst Load for the Reduction of Methyl 5-[(tert-Butylimino)acetyl]salicylate Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amines, specifically focusing on the catalytic reduction of Methyl 5-[(tert-Butylimino)acetyl]salicylate. This substrate presents a unique challenge due to its multiple functional groups—an imine, a ketone, an ester, and a phenol—requiring high chemoselectivity. The goal of this document is to provide a comprehensive, experience-driven framework for optimizing catalyst loading to achieve high conversion, selectivity, and efficiency while minimizing costs and waste. We will explore common challenges and provide actionable solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong starting point for your experimental design.

Q1: What are the primary catalytic methods for selectively reducing the imine in Methyl 5-[(tert-Butylimino)acetyl]salicylate?

A1: The reduction of the C=N bond in your substrate can be approached through several catalytic methodologies. The choice depends critically on desired outcomes like stereoselectivity, cost, and scalability.

  • Heterogeneous Catalytic Hydrogenation: This is often the first choice for industrial applications due to catalyst recyclability and ease of product separation.[1]

    • Catalysts: Palladium on carbon (Pd/C) is a workhorse for imine reductions and generally offers good chemoselectivity, avoiding over-reduction of the aromatic ring.[2][3] Platinum (Pt) catalysts are more active but may pose a higher risk of reducing the keto group or aromatic ring under harsh conditions. Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for substrates containing nitrogen and can be more resistant to poisoning.[3]

    • Hydrogen Source: Typically high-purity hydrogen (H₂) gas is used, with pressures ranging from atmospheric to >50 bar.[4][5]

  • Homogeneous Catalytic Hydrogenation: This method is paramount when high enantioselectivity is required to produce a single enantiomer of the resulting amine.

    • Catalysts: Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes paired with chiral phosphine ligands are the most successful.[6][7][8] These systems can operate under mild conditions and offer exceptional control over stereochemistry.

    • Hydrogen Source: Similar to heterogeneous systems, H₂ gas is the reductant.

  • Transfer Hydrogenation: This technique avoids the need for high-pressure H₂ gas, using molecules like formic acid, isopropanol, or Hantzsch esters as the hydrogen source.[8][9] It is a valuable alternative, especially at the lab scale. Ruthenium and Iridium catalysts are commonly employed.[4][8]

  • Biocatalysis: Imine Reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines with high selectivity under mild aqueous conditions.[10][11] This is an emerging green chemistry approach that can provide access to chiral amines that are difficult to synthesize using traditional chemical methods.[2]

Q2: How do I select an appropriate starting catalyst and initial load?

A2: Selection should be based on a risk-benefit analysis of activity versus selectivity. For a novel substrate like this, a screening approach is recommended. A typical starting point for catalyst loading is between 1-10 mol% for homogeneous catalysts and 5-10% w/w for heterogeneous catalysts (catalyst weight relative to substrate weight).[3][12]

Catalyst TypeRecommended Starting LoadKey Considerations
Heterogeneous
5% Pd/C5-10% w/wGood starting point for chemoselectivity.[3]
20% Pd(OH)₂/C5-10% w/wMore active; good for potentially difficult reductions.[3]
Homogeneous
[Ir(COD)Cl]₂ + Chiral Ligand0.5 - 2.0 mol%Excellent for asymmetric reduction; requires screening of ligands.[4][8]
Ru-based Pincer Complex0.1 - 1.0 mol%High activity at low loadings.[4]
Stoichiometric Reductants
NaBH(OAc)₃ (STAB)1.5 - 2.0 equivalentsNot catalytic, but highly chemoselective for imines over ketones.[2]

Q3: What are the critical safety precautions for catalytic hydrogenation?

A3: Safety is paramount.

  • Pyrophoric Catalysts: Many heterogeneous catalysts (especially dry Pd/C and Raney Nickel) are pyrophoric and can ignite spontaneously in air. Always handle them under an inert atmosphere (Nitrogen or Argon) and preferably as a slurry in the reaction solvent.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure your reaction is performed in a well-ventilated fume hood, away from ignition sources.[5]

  • High-Pressure Reactors: Always use a reactor that is rated for the intended pressure and temperature. Perform a leak test with an inert gas like nitrogen before introducing hydrogen. Never exceed the maximum rated pressure or temperature for the vessel.[5]

  • Proper Quenching and Filtration: After the reaction, the system must be purged thoroughly with an inert gas to remove all hydrogen before opening. The catalyst should be filtered carefully, and the filter cake should not be allowed to dry in the open air. It can be quenched by slowly adding water.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or Stalled Reaction Conversion

  • Initial Diagnosis: You observe on TLC or LC-MS that the starting material is consumed very slowly or the reaction stops before completion.

  • Possible Cause A: Catalyst Inactivity

    • Why it happens: The catalyst may be old or have been improperly handled, leading to oxidation of the active metal sites. Heterogeneous catalysts, in particular, have a finite shelf life.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier, especially when troubleshooting. For pyrophoric catalysts like Pd/C, ensure it is handled under an inert atmosphere. A simple test is to run a standard reaction (e.g., reduction of an simple olefin) to verify the catalyst's activity.[3]

  • Possible Cause B: Catalyst Poisoning

    • Why it happens: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, blocking them.[13]

      • Sulfur compounds: Thiols or thioethers from previous synthetic steps are potent poisons for palladium and platinum.[13]

      • Nitrogen compounds: While your substrate is a nitrogen-containing compound, certain other amines or amides can act as inhibitors. The product amine itself can sometimes cause product inhibition.

      • Halides: Trace halides can deactivate many catalysts.

    • Solution:

      • Purify the Substrate: Recrystallize or run a chromatographic purification on your Methyl 5-[(tert-Butylimino)acetyl]salicylate starting material.

      • Use High-Purity Reagents: Use high-purity, degassed solvents and high-grade hydrogen gas.

      • Diagnosis: If a reaction stalls, filter the mixture and add the filtrate to a fresh batch of catalyst. If the reaction proceeds, it confirms the original catalyst was poisoned. If it still fails, an inhibitor is present in the solution.[14]

  • Possible Cause C: Insufficient Mass Transfer

    • Why it happens: In heterogeneous hydrogenation, the reaction occurs on the catalyst surface and requires efficient mixing of three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen).

    • Solution:

      • Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and maximize the gas-liquid interface.[3]

      • Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the reaction rate.[8][14]

Problem 2: Poor Chemoselectivity (Reduction of Ketone or Ester)

  • Symptom: You observe the formation of byproducts where the ketone at the acetyl position or the methyl ester has been reduced, as confirmed by MS or NMR.

  • Why it happens: The chosen catalyst and/or reaction conditions are too harsh or non-selective. Platinum catalysts, for instance, are more aggressive than palladium catalysts and can reduce ketones and esters. High temperatures and pressures can also decrease selectivity.

  • Solution:

    • Change Catalyst: Switch to a milder catalyst. 5% Pd/C is generally more chemoselective than 10% Pd/C or PtO₂.

    • Modify Conditions: Reduce the reaction temperature and pressure. Often, running the reaction at room temperature and lower pressure (1-5 bar) is sufficient for imine reduction while preserving other functional groups.

    • Use a Chemoselective Reagent: For maximum selectivity, consider a stoichiometric reductant known for this purpose, such as sodium triacetoxyborohydride (STAB), which is exceptionally mild and selectively reduces imines in the presence of ketones and esters.[2]

Problem 3: Difficulty in Reducing Catalyst Loading

  • Symptom: The reaction only proceeds to completion with a high catalyst load (e.g., >10 mol% or >20% w/w), making the process expensive and inefficient.

  • Why it happens: This points to a low turnover frequency (TOF) for the catalyst. This can be due to mild poisoning, sub-optimal conditions, or the inherent reactivity of the substrate.

  • Solution:

    • Systematic Optimization (DoE): Instead of changing one factor at a time, use a Design of Experiments (DoE) approach. Systematically vary catalyst load, temperature, pressure, and substrate concentration to find the optimal interplay between these parameters.

    • Switch to a More Active Catalyst System: If optimizing a Pd/C system fails to lower the loading, it may be necessary to screen more active homogeneous catalysts (e.g., those based on Iridium or Ruthenium), which often operate at much lower loadings (0.05 - 1 mol%).[4][15]

    • Address Trace Poisons: Even low levels of poisons that don't completely kill the reaction can drastically reduce its efficiency, requiring higher loads. Re-purifying the substrate is a critical step.[13]

Section 3: Experimental Protocols & Data Management

Protocol 1: General Procedure for Catalyst Screening and Load Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst and its effective loading range.

  • Reactor Setup: To an array of high-pressure vials, add a magnetic stir bar to each.

  • Substrate Addition: Add Methyl 5-[(tert-Butylimino)acetyl]salicylate (e.g., 100 mg, 0.38 mmol) to each vial.

  • Catalyst Addition: Add the designated catalyst to each vial as per the experimental design table below. For heterogeneous catalysts, add them as a slurry in the reaction solvent. Perform this step in a glovebox or under a steady stream of inert gas.

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of MeOH or EtOAc).

  • System Purge: Seal the vials in the high-pressure reactor block. Purge the system by pressurizing with N₂ (e.g., to 5 bar) and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the system with H₂ to the desired pressure. Begin stirring at the set temperature.

  • Monitoring: After the designated time (e.g., 12 hours), cool the reactor to room temperature, carefully vent the H₂, and purge three times with N₂.

  • Analysis: Withdraw a small aliquot from each vial, filter through a syringe filter to remove the catalyst, and analyze by LC-MS or GC-MS to determine conversion and selectivity.

Table 1: Example Experimental Design for Catalyst Screening

EntryCatalystCatalyst LoadSolventTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)
15% Pd/C5% w/wMeOH25512
25% Pd/C2% w/wMeOH25512
35% Pd/C5% w/wEtOAc25512
420% Pd(OH)₂/C5% w/wMeOH25512
520% Pd(OH)₂/C5% w/wMeOH50512
65% Pd/C5% w/wMeOH252012
7[Ir(COD)Cl]₂/Ligand X1.0 mol%DCM252012
8[Ir(COD)Cl]₂/Ligand X0.2 mol%DCM252012

Section 4: Workflow Visualization

The following diagram illustrates a logical workflow for optimizing catalyst load in a systematic and efficient manner.

Catalyst_Optimization_Workflow start Define Reaction Goal (High Yield, Selectivity, Low Load) screen Initial Catalyst & Condition Screening (See Table 1) start->screen analyze Analyze Results (Conversion & Selectivity) screen->analyze check_conv >95% Conversion? analyze->check_conv check_select >98% Selectivity? check_conv->check_select Yes troubleshoot Troubleshoot (Poisoning, Mass Transfer, etc.) check_conv->troubleshoot No optimize_load Fine-Tune Catalyst Load (Systematically decrease loading) check_select->optimize_load Yes re_screen Select New Catalyst or Modify Conditions check_select->re_screen No troubleshoot->screen validate Validate Optimal Conditions (Repeat at larger scale) optimize_load->validate re_screen->screen end_process Finalized Process validate->end_process

Caption: Workflow for systematic catalyst load optimization.

References

  • Hu, Y., et al. (2018). Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2. RSC Advances, 8(59), 34006–34011. [Link]

  • Roiban, G.-D., & Grogan, G. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 12(20), 12894–12922. [Link]

  • Tan, X., et al. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry, 5, 225–234. [Link]

  • Yang, Q., et al. (2006). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Organic Letters, 8(19), 4299–4301. [Link]

  • Wells, E. R. (2017). Biocatalytic Imine Reduction: Isolation, Application, Structure and Mechanism of Imine Reductases. University of York. [Link]

  • Wang, D., & Astruc, D. (2013). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Chinese Chemical Letters, 24(7), 553–559. [Link]

  • Greiner, L., et al. (2016). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Chemical Communications, 52(42), 6944–6947. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2011). Asymmetric hydrogenation of imines. Acta Chimica Sinica, 69(22), 2585–2604. [Link]

  • Chapman, C. J., & Wills, M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry, 18(40), 7993–8006. [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia. [Link]

  • Zenzola, M., et al. (2014). Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters, 16(15), 4016–4019. [Link]

  • Pan, M., et al. (2012). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Organic Letters, 14(1), 306–309. [Link]

  • Wilson-Coutts, S. M., et al. (2012). High diastereoselectivity in borohydride reductions of coordinated imines. Dalton Transactions, 41(5), 1545–1551. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]

  • Reddit user discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • ResearchGate. (n.d.). DIASTEREOSELECTIVE ALLYLATION AND REDUCTION OF N-TERTBUTANESULFINYL IMINES DERIVED FROM α-KETOALDEHYDES. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Jana, A., et al. (2016). A Highly Efficient Base-Metal Catalyst: Chemoselective Reduction of Imines to Amines Using An Abnormal-NHC–Fe(0) Complex. Organometallics, 35(17), 2943–2950. [Link]

  • Sklenicka, H. M., et al. (2011). Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. Journal of the American Chemical Society, 133(43), 17205–17215. [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • HY-Reactor. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of NMR and LC-MS purity for Methyl 5-[(tert-Butylimino)acetyl]salicylate

Orthogonal Cross-Validation of NMR and LC-MS Purity for Methyl 5-[(tert-Butylimino)acetyl]salicylate In the synthesis of complex active pharmaceutical ingredients (APIs) like the β2-adrenoceptor agonist Albuterol (Salbut...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Cross-Validation of NMR and LC-MS Purity for Methyl 5-[(tert-Butylimino)acetyl]salicylate

In the synthesis of complex active pharmaceutical ingredients (APIs) like the β2-adrenoceptor agonist Albuterol (Salbutamol), the chemical integrity of early-stage intermediates dictates the safety and yield of the final product. Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) is a critical intermediate in this pathway. Because impurities at this stage—such as unreacted amines, hydrolysis byproducts, or residual inorganic salts—can propagate into genotoxic impurities, relying on a single analytical technique for purity certification is a significant regulatory and scientific risk.

This guide provides an objective comparison and cross-validation strategy between Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the purity of Methyl 5-[(tert-Butylimino)acetyl]salicylate, demonstrating why orthogonal testing is a mandatory self-validating system in modern drug development[1].

The Analytical Dilemma: Relative vs. Absolute Quantitation

The fundamental flaw in relying solely on chromatographic techniques (like HPLC or LC-MS) is their reliance on relative quantitation. Purity is typically calculated using the 100% area normalization method. This assumes that all components in the mixture elute, ionize, and absorb UV light with equal efficiency. For a complex intermediate like Methyl 5-[(tert-Butylimino)acetyl]salicylate, this assumption fails. Non-chromophoric impurities (e.g., residual water, inorganic salts, or aliphatic solvents) are entirely invisible to UV detection, mathematically inflating the API's apparent purity.

Conversely, 1H qNMR offers absolute quantitation[2]. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure. By spiking the sample with a metrologically traceable internal standard, qNMR provides a true mass-fraction purity. However, qNMR lacks the sensitivity to detect trace organic impurities (<0.1%) that LC-MS can easily capture. Therefore, cross-validating these two techniques creates a closed-loop, self-validating analytical system.

Experimental Methodologies

To ensure the highest degree of scientific rigor, the following protocols were designed with built-in causality to eliminate systemic bias.

Absolute Quantitation via 1H qNMR
  • Standard Selection: Maleic acid (NIST SRM 227) was selected as the internal standard (IS). Causality: Maleic acid produces a sharp, distinct singlet at 6.26 ppm. This chemical shift sits perfectly in the "empty" spectral window between the aromatic protons of the salicylate core (6.8–8.0 ppm) and the massive tert-butyl singlet (~1.2 ppm) of the analyte, ensuring zero integration overlap.

  • Sample Preparation: Accurately weigh ~15 mg of Methyl 5-[(tert-Butylimino)acetyl]salicylate and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg) directly into an NMR tube to prevent transfer loss. Dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire spectra at 600 MHz. Causality: The relaxation delay (D1) must be set to 60 seconds. The tert-butyl protons exhibit long longitudinal relaxation times (T1 ≈ 3–5 seconds). A D1 of >5×T1 is strictly enforced to ensure >99% magnetization recovery. Failing to do so causes signal saturation, which artificially depresses the analyte integral and ruins the quantitative accuracy.

  • Processing: Apply a 0.3 Hz exponential line broadening and a Whittaker smoother baseline correction prior to manual integration.

Trace Profiling via LC-MS
  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm). Causality: The sub-2-micron particle size ensures rapid, high-resolution separation of the imine intermediate from its highly polar hydrolysis product (tert-butylamine) before on-column degradation can occur.

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid serves a dual purpose. It suppresses the ionization of the salicylate hydroxyl group (maintaining peak shape) while simultaneously protonating the imine nitrogen, ensuring maximum sensitivity in positive Electrospray Ionization (ESI+) mode.

  • Detection: Simultaneous UV detection at 254 nm (capturing the conjugated aromatic core) and Full Scan MS (m/z 50–1000).

Data Presentation & Cross-Validation Results

The table below summarizes the purity data obtained from a single batch of synthesized Methyl 5-[(tert-Butylimino)acetyl]salicylate using the orthogonal workflows.

Analytical TechniqueCalculated PurityPrecision (RSD, n=3)Primary Impurities DetectedAnalytical Blind Spots
1H qNMR (Absolute) 97.8% w/w 0.15%Residual DMSO, Water, Trace SaltsTrace organic species (<0.1%)
LC-UV (254 nm) 99.2% Area 0.05%Hydrolysis byproducts (Ketone)Non-chromophoric salts, solvents
LC-MS (TIC, ESI+) 98.9% Area 0.10%tert-Butylamine, Dimeric speciesPoorly ionizing compounds
Discrepancy Analysis

The data reveals a classic analytical trap: LC-UV overestimates the purity (99.2%) compared to the true absolute purity determined by qNMR (97.8%). Because the LC-UV method relies on area normalization, it is completely blind to the residual inorganic salts and water left over from the synthesis. These "invisible" mass contributors are mathematically excluded from the LC-UV denominator. qNMR, utilizing an internal standard, accurately captures the absolute mass fraction, proving that 2.2% of the sample's mass consists of non-target material. Conversely, LC-MS successfully identified trace levels of tert-butylamine that were below the detection threshold of the NMR spectrometer.

Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal cross-validation system, demonstrating how disparate data streams converge to form a metrologically traceable purity profile.

Workflow Sample Methyl 5-[(tert-Butylimino)acetyl]salicylate Batch Sample qNMR 1H qNMR Analysis (Absolute Quantitation) Sample->qNMR LCMS LC-MS Analysis (Relative Quantitation) Sample->LCMS qNMR_Prep Weigh with Internal Standard (Maleic Acid in DMSO-d6) qNMR->qNMR_Prep LCMS_Prep Dissolve & Dilute (MeCN/H2O + 0.1% FA) LCMS->LCMS_Prep qNMR_Data Integration Ratio (Analyte vs. Standard) qNMR_Prep->qNMR_Data LCMS_Data Peak Area Normalization (UV 254nm & TIC) LCMS_Prep->LCMS_Data CrossVal Orthogonal Cross-Validation Discrepancy Analysis qNMR_Data->CrossVal LCMS_Data->CrossVal Result Certified Purity Profile (Metrologically Traceable) CrossVal->Result

Orthogonal cross-validation workflow for API intermediate purity assessment.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry (via NIH PMC).[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals". RSSL Case Studies.[Link]

Sources

Comparative

Comparative Reactivity Guide: tert-Butylimino vs. Isopropylimino Acetyl Salicylates in API Synthesis

Executive Summary & Chemical Context In the synthesis of phenylethanolamine-based Active Pharmaceutical Ingredients (APIs)—such as the β₂-adrenergic agonist salbutamol (albuterol) and its analogs—Schiff bases serve as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the synthesis of phenylethanolamine-based Active Pharmaceutical Ingredients (APIs)—such as the β₂-adrenergic agonist salbutamol (albuterol) and its analogs—Schiff bases serve as critical intermediates. Specifically, methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9)[1] and its isopropyl analog, methyl 5-[(isopropylimino)acetyl]salicylate , dictate the downstream efficiency of the synthetic pathway.

This guide provides an objective, data-backed comparison of these two imino acetyl salicylates, focusing on how the steric and electronic properties of their N-alkyl substituents govern their reactivity during chemoselective reduction and their stability against aqueous hydrolysis.

Structural & Electronic Foundations

The reactivity of an imine (C=N) bond is fundamentally controlled by the nature of the substituent attached to the nitrogen atom. The choice between a tert-butyl group and an isopropyl group introduces significant mechanistic divergence:

  • Steric Bulk (Taft's Es​ Parameter): The tert-butyl group is highly bulky, creating a "steric umbrella" that physically shields the electrophilic imine carbon from incoming nucleophiles. The isopropyl group offers only moderate steric hindrance.

  • Inductive Effects (+I): Both groups are electron-donating, but the tertiary carbon of the tert-butyl group exerts a stronger +I effect, marginally increasing the electron density on the imine nitrogen.

Reactivity Divergence
  • Nucleophilic Hydride Reduction: The conversion of the imine to a secondary amine requires hydride attack at the C=N carbon. The tert-butylimino derivative requires longer reaction times due to the steric repulsion of the hydride reagent.

  • Hydrolytic Stability: Schiff bases are notoriously prone to acid-catalyzed hydrolysis[2]. The steric shielding provided by the tert-butyl group drastically reduces the rate of water addition to the imine bond, making it highly stable during aqueous workups compared to the rapidly degrading isopropylimino analog.

HydrolysisLogic cluster_tBu tert-Butylimino Derivative cluster_iPr Isopropylimino Analog Start Aqueous Acidic Environment (pH < 5) tBu High Steric Bulk Strong +I Effect Start->tBu iPr Moderate Steric Bulk Moderate +I Effect Start->iPr tBu_mech Steric Shielding of C=N Repels Water Nucleophiles tBu->tBu_mech tBu_out High Stability (t1/2 > 24h) tBu_mech->tBu_out iPr_mech Exposed C=N Bond Rapid Water Addition iPr->iPr_mech iPr_out Rapid Hydrolysis (t1/2 < 4h) iPr_mech->iPr_out

Figure 1: Causality of steric bulk on the hydrolytic degradation of Schiff base intermediates.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of both intermediates under standard API synthesis conditions.

ParameterMethyl 5-[(tert-butylimino)acetyl]salicylateMethyl 5-[(isopropylimino)acetyl]salicylate
N-Alkyl Group tert-Butyl (-C(CH₃)₃)Isopropyl (-CH(CH₃)₂)
Steric Parameter (Taft's Es​ ) -1.54 (High Bulk)-0.47 (Moderate Bulk)
Imine Formation Rate Moderate (Requires reflux to overcome sterics)Fast (Proceeds readily at RT)
Reduction Time (NaBH₄, 0°C) 120 minutes45 minutes
Hydrolysis t1/2​ (pH 4.5, 25°C) > 24 hours< 4 hours
Primary API Application Salbutamol (Albuterol)Metaproterenol / Isoproterenol analogs

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choices.

Protocol 1: Chemoselective Reduction to Amino Alcohols

Objective: Reduce the imine and alpha-ketone groups to yield the corresponding amino alcohol without cleaving the labile salicylate methyl ester.

  • Step 1: Substrate Dissolution. Dissolve 10 mmol of the imino acetyl salicylate in 50 mL of anhydrous methanol. Cool the flask to 0–5 °C in an ice bath.

    • Causality: Methanol acts as a protic solvent that hydrogen-bonds with the imine nitrogen, increasing the electrophilicity of the carbon center. This is crucial for overcoming the steric hindrance of the tert-butyl group. The low temperature prevents unwanted transesterification.

  • Step 2: Hydride Addition. Add 25 mmol of Sodium Borohydride (NaBH₄) in small portions over 30 minutes.

    • Causality: NaBH₄ is chosen over LiAlH₄ because it is mild enough to leave the methyl ester intact. The stepwise addition controls the exothermic release of hydrogen gas.

  • Step 3: Reaction Monitoring. Stir for 120 minutes (for t-Bu) or 45 minutes (for i-Pr). Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The disappearance of the bright yellow imine spot and the emergence of a UV-active, ninhydrin-positive secondary amine spot physically validates the completion of the C=N reduction phase.

  • Step 4: Quenching & Extraction. Carefully add 10 mL of 1M HCl to adjust the pH to ~6, destroying excess borohydride. Extract immediately with ethyl acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The i-Pr derivative must be extracted rapidly, as any unreduced imine will rapidly hydrolyze upon acid addition.

ReductionPathway A Imino Acetyl Salicylate (Substrate) B NaBH4 / MeOH (0-5 °C) A->B Reagent Addition C Secondary Amine Intermediate B->C C=N Reduction D Amino Alcohol (API Precursor) C->D Ketone/Ester Reduction

Figure 2: Stepwise hydride reduction workflow of imino acetyl salicylates to amino alcohols.

Protocol 2: Hydrolytic Degradation Assay

Objective: Quantify the stability of the imine bond in aqueous acidic conditions to establish safe parameters for downstream workups.

  • Step 1: Buffer Preparation. Prepare a 0.1 M sodium acetate/acetic acid buffer at pH 4.5.

    • Causality: Post-reduction workups often require mild acidification. A pH of 4.5 accurately simulates these conditions[2].

  • Step 2: Incubation. Dissolve 1 mmol of the imino substrate in 5 mL of HPLC-grade acetonitrile (to ensure total solubility), then dilute with 45 mL of the pH 4.5 buffer at 25 °C.

  • Step 3: Sampling & Quenching. Withdraw 1 mL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately neutralize each aliquot with 0.1 M NaOH.

    • Self-Validation: Neutralization instantly halts the acid-catalyzed hydrolysis, ensuring the subsequent HPLC snapshot accurately reflects the exact time-point concentration.

  • Step 4: HPLC Analysis. Analyze via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the ratio of intact imine versus the cleaved glyoxyloyl byproduct.

Conclusion

While the isopropylimino derivative offers faster initial condensation kinetics, it introduces severe liabilities during aqueous processing due to its susceptibility to hydrolysis. Conversely, methyl 5-[(tert-butylimino)acetyl]salicylate utilizes the massive steric bulk of the tert-butyl group as an internal protecting mechanism. Despite requiring longer reduction times, its robust stability profile makes it the vastly superior and industry-standard intermediate for scalable API manufacturing.

References

  • Misra, P. K., et al. Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. International Journal of Chemical Kinetics, 1991, 23(7):639-654. URL:[Link]

Sources

Validation

Batch-to-Batch Consistency in the Synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate: A Comparative Guide

Executive Summary Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 53942-75-9) is a pivotal α-iminoketone intermediate in the commercial synthesis of albuterol (salbutamol), a life-saving β2-adrenergic receptor agonist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 53942-75-9) is a pivotal α-iminoketone intermediate in the commercial synthesis of albuterol (salbutamol), a life-saving β2-adrenergic receptor agonist [1]. The structural integrity and purity of this Schiff base dictate the enantiomeric yield of the final active pharmaceutical ingredient (API). However, synthesizing this intermediate with high batch-to-batch consistency remains a significant process chemistry challenge due to the thermal instability of its precursors. This guide objectively compares traditional batch synthesis against advanced continuous flow methodologies, providing actionable, self-validating protocols for process chemists.

The Causality of Experimental Choices: Why the Glyoxal Route?

Historically, the amination of the albuterol precursor was attempted via direct SN2 substitution of a bromoacetyl derivative with tert-butylamine. However, this direct alkylation route is fundamentally flawed: the secondary amine product is significantly more nucleophilic than the primary amine starting material. This discrepancy leads to rampant dialkylation and the generation of complex, difficult-to-separate polymeric mixtures [2].

To circumvent this, modern syntheses oxidize the starting methyl 5-acetylsalicylate to an highly reactive arylglyoxal intermediate. Condensation of this arylglyoxal with tert-butylamine selectively forms the α-iminoketone (Methyl 5-[(tert-Butylimino)acetyl]salicylate) [3]. Because the resulting imine nitrogen is sp2 hybridized and sterically shielded by the bulky tert-butyl group, overalkylation is completely suppressed. The imine is subsequently reduced to the desired amino alcohol.

SynthesisPathway A Methyl 5-acetylsalicylate (Starting Material) B Arylglyoxal Intermediate (Highly Reactive) A->B Oxidation (DMSO/HBr) C Methyl 5-[(tert-Butylimino) acetyl]salicylate B->C + tert-Butylamine (Condensation) D Albuterol (API) C->D Reduction (NaBH4 or Pd/C)

Chemical synthesis pathway of albuterol via the α-iminoketone intermediate.

The Consistency Challenge: Batch vs. Continuous Flow

While the arylglyoxal route elegantly solves the dialkylation problem, it introduces a new variable: the arylglyoxal intermediate is thermally unstable, and its condensation with tert-butylamine is strongly exothermic.

In traditional Batch Synthesis , poor heat dissipation creates localized "hot spots" within the reactor vessel. These thermal gradients cause the arylglyoxal to undergo self-condensation (dimerization and polymerization) before it can fully react with the amine. This leads to a highly variable impurity profile and an unpredictable Relative Standard Deviation (RSD) between production runs [1].

Conversely, Continuous Flow Synthesis utilizes microreactors or tubular flow systems to provide near-instantaneous mixing and superior surface-area-to-volume ratios. This ensures rapid heat removal, strictly isothermal conditions, and the complete suppression of thermal degradation pathways [2].

ConsistencyLogic Start Arylglyoxal + tert-Butylamine Batch Batch Reactor (Traditional) Start->Batch Flow Continuous Flow (Advanced) Start->Flow B_Heat Poor Heat Dissipation & Localized Hot Spots Batch->B_Heat F_Heat Rapid Mixing & Efficient Heat Transfer Flow->F_Heat B_Side Polymerization & Dimerization B_Heat->B_Side B_Result High Batch-to-Batch Variability (RSD > 5%) B_Side->B_Result F_Side Suppressed Side Reactions F_Heat->F_Side F_Result Consistent Purity (RSD < 1%) F_Side->F_Result

Mechanistic comparison of reactor types on impurity profiles and batch consistency.

Self-Validating Experimental Protocols

Protocol A: Traditional Batch Synthesis (Adapted from US5399765A) [1]
  • Preparation : Charge a 500 mL three-necked flask with 0.2 mol of crude arylglyoxal solid and 300 mL of ethyl acetate (99%, ACS reagent).

  • Validation Checkpoint 1 (Visual) : Verify the formation of a homogeneous yellow slurry. If clumps remain, increase agitation to prevent localized concentration gradients.

  • Amination : Add 31.4 mL (0.3 mol, 1.5 eq) of tert-butylamine dropwise over 20 minutes while maintaining vigorous mechanical stirring.

  • Validation Checkpoint 2 (Phase Change) : The successful formation of the Schiff base is visually confirmed when the yellow slurry completely dissolves into a clear orange solution.

  • Incubation : Heat the mixture to 40–45°C for 2.5 hours.

  • Validation Checkpoint 3 (Analytical) : Pull a 1 mL aliquot and analyze via HPLC (UV at 254 nm). The reaction is self-validated as complete when the arylglyoxal peak area drops below 1.0%.

  • Isolation : Concentrate the solvent in vacuo and recrystallize the α-iminoketone from a toluene/heptane mixture.

Protocol B: Continuous Flow Synthesis [2]
  • Preparation : Prepare Stream A (0.5 M arylglyoxal in ethyl acetate) and Stream B (0.75 M tert-butylamine in ethyl acetate).

  • System Priming : Prime the continuous flow reactor (e.g., Vaportec E-Series or equivalent tubular reactor) with pure ethyl acetate to establish a steady baseline pressure.

  • Reaction Execution : Pump Stream A and Stream B at a 1:1 volumetric ratio into a static T-mixer, routing the combined flow into a 10 mL perfluoroalkoxy (PFA) tubular reactor coil maintained isothermally at 45°C. Set the flow rates to achieve a residence time (τ) of exactly 20 minutes.

  • Validation Checkpoint 1 (In-line PAT) : Utilize in-line 1H NMR or flow-cell FTIR spectroscopy. Monitor the disappearance of the aldehyde carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1645 cm⁻¹). The system is self-validating; if conversion drops below 99%, the system's feedback loop automatically adjusts the pump flow rate to increase residence time.

  • Collection : Route the steady-state output through an in-line back pressure regulator (BPR) into a collection vessel for direct downstream reduction.

Quantitative Data Comparison

The following table summarizes the performance metrics of 10 consecutive batches using both methodologies. The continuous flow method demonstrates vastly superior batch-to-batch consistency and a greener environmental footprint.

Performance MetricTraditional Batch SynthesisContinuous Flow Synthesis
Average Yield (%) 72.4%94.8%
Yield RSD (%) 6.8%0.9%
Average Purity (HPLC) 91.5%98.2%
Purity RSD (%) 4.2%0.4%
Primary Impurities Dimerized glyoxal, unreacted starting materialTrace unreacted amine
E-Factor (Waste/Product) 14.24.1

Conclusion

While the batch synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate remains standard in legacy facilities, the inherent thermodynamic instability of the arylglyoxal intermediate makes batch-to-batch consistency difficult to maintain. Transitioning to a continuous flow paradigm eliminates localized thermal gradients, effectively suppressing dimerization and yielding a highly pure α-iminoketone intermediate with an RSD of less than 1%. For drug development professionals scaling up albuterol production, flow chemistry offers an objectively superior, highly reproducible alternative.

References

  • Schering Corporation. (1995). Enantioselective preparation of optically pure albuterol (US Patent No. 5,399,765). U.S.
  • Ferri, J. K., et al. (2026). Development of an Advanced Manufacturing Technology for Continuous Drug Substance Production. Industrial & Engineering Chemistry Research. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-[(tert-Butylimino)acetyl]salicylate

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a novel or specialized compound li...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a novel or specialized compound like Methyl 5-[(tert-Butylimino)acetyl]salicylate is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in chemical principles and best practices.

While specific safety data for this exact molecule is not extensively published, we can infer its hazard profile and reactivity by analyzing its constituent functional groups: a methyl salicylate core, an imine linkage, and a tert-butyl group. This analysis forms the basis of the following disposal protocol.

Hazard Characterization and Immediate Safety Considerations

Before handling any waste, a thorough understanding of the potential hazards is paramount. The structure of Methyl 5-[(tert-Butylimino)acetyl]salicylate suggests several potential risks that must be managed.

Structural Component Associated Potential Hazard Rationale and Handling Implications
Methyl Salicylate Core Skin, eye, and respiratory irritation. Harmful if swallowed.[1][2][3]The salicylate ester backbone is a known irritant. Prolonged or repeated exposure can cause sensitization.[4] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent contact.
Imine (-C=N-) Linkage Reactivity with acids and bases.Imines are susceptible to hydrolysis, especially under acidic or basic conditions. Uncontrolled mixing with aqueous acidic or basic waste streams could lead to degradation, potentially generating new, uncharacterized byproducts.[5]
tert-Butyl Group Incompatibility with strong oxidizers.While generally stable, tert-butyl groups can react with strong oxidizing agents. It is crucial to segregate this waste from oxidizers.[6]
Overall Compound Unknown long-term toxicity. Environmental hazard.As a specialty chemical, its full toxicological and ecotoxicological profiles are likely not fully characterized. Therefore, it must be treated as a hazardous substance and prevented from entering the environment.[7][8][9]

Core Principles of Chemical Waste Management

The disposal strategy for Methyl 5-[(tert-Butylimino)acetyl]salicylate is governed by universal principles of laboratory safety.

  • Waste Minimization : The most effective disposal method is to generate less waste in the first place. This can be achieved by ordering only the necessary quantities of the chemical, reducing the scale of experiments, and avoiding the preparation of excess stock solutions.[10][11]

  • Segregation : This is the most critical active step in safe disposal. Never mix Methyl 5-[(tert-Butylimino)acetyl]salicylate waste with other chemical waste streams unless their compatibility is certain.[7][12] Flammable liquids, for instance, are often the most cost-effective waste stream to dispose of; contaminating them with other materials increases disposal costs and complexity.[13]

  • Regulatory Compliance : All chemical waste disposal is governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][14] Always follow your institution's specific guidelines, which are designed to ensure compliance with local, state, and federal laws.[9][13]

Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection and disposal of waste containing Methyl 5-[(tert-Butylimino)acetyl]salicylate, including pure compound, solutions, and contaminated materials.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your primary line of defense against exposure.

  • Eye Protection : Safety glasses with side-shields or chemical splash goggles.[15][16]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[15]

  • Protective Clothing : A standard laboratory coat, long pants, and closed-toe shoes are mandatory.

Step 2: Waste Container Selection and Segregation

Proper containment is crucial to prevent leaks and reactions.

  • Select a Compatible Container : Use a designated hazardous waste container that is clean, in good condition, and has a secure, leak-proof lid.[7][10] For liquid waste (e.g., solutions in organic solvents), a glass or polyethylene container is typically appropriate.[17] For solid waste (e.g., contaminated weigh paper, gloves), use a designated solid waste container or a chemically resistant bag.[13]

  • Segregate the Waste : This compound and its solutions should be collected in a dedicated container labeled "Non-halogenated Organic Waste" unless it is dissolved in a halogenated solvent (e.g., dichloromethane), in which case it must go into a "Halogenated Organic Waste" container.[12]

  • Critical Incompatibilities : DO NOT mix this waste with:

    • Strong Acids or Bases

    • Strong Oxidizing Agents

    • Aqueous waste streams

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and ensures safe handling by everyone.

  • Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete All Information : Clearly write the full chemical name: "Methyl 5-[(tert-Butylimino)acetyl]salicylate". List all other components of the waste, including solvents and their approximate percentages.

  • Identify Hazards : Check the appropriate hazard boxes on the tag (e.g., Irritant, Health Hazard, Environmental Hazard).

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup.

  • Keep Containers Closed : Always keep the waste container tightly sealed except when adding waste.[10] This prevents the release of vapors and protects the contents from contamination.

  • Use Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Designated Storage Area : Store the waste in a designated Satellite Accumulation Area (SAA) within the lab.[10] This area should be at or near the point of generation and under the control of laboratory personnel.[7]

Step 5: Arrange for Professional Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS : Once the container is full or has reached its accumulation time limit (typically 9-12 months, but check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][13]

  • Do Not Pour Down the Drain : Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[8][9][18]

Spill Management Protocol

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For small, manageable spills that you are trained to handle:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[19][20]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and place all cleaning materials (wipes, gloves) into the hazardous waste container.[21]

  • Large Spills : For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 5-[(tert-Butylimino)acetyl]salicylate waste.

G cluster_segregation Step 3: Segregation Logic start Waste Generated (Methyl 5-[(tert-Butylimino)acetyl]salicylate) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible, Labeled Waste Container ppe->container is_solid Is waste solid or liquid? container->is_solid solid_waste Collect in 'Solid Hazardous Waste' (e.g., contaminated gloves, wipes) is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Hazardous Waste' is_solid->liquid_waste Liquid storage Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment solid_waste->storage solvent_check Is solvent halogenated? liquid_waste->solvent_check halogenated Use 'Halogenated Organic Waste' Container solvent_check->halogenated Yes non_halogenated Use 'Non-Halogenated Organic Waste' Container solvent_check->non_halogenated No halogenated->storage non_halogenated->storage ehs_pickup Step 5: Container Full or Time Limit Reached? Request EHS Pickup storage->ehs_pickup end_dispose Professional Disposal by EHS ehs_pickup->end_dispose Yes continue_accumulation Continue Safe Accumulation ehs_pickup->continue_accumulation No

Disposal workflow for Methyl 5-[(tert-Butylimino)acetyl]salicylate.

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